1-(Bromomethyl)-3-methoxy-5-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSIZXUATJUOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342892 | |
| Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106116-42-1 | |
| Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-(Bromomethyl)-3-methoxy-5-methylbenzene
The Meta-Substituted Electrophilic Warhead in Medicinal Chemistry[1]
Executive Summary
1-(Bromomethyl)-3-methoxy-5-methylbenzene (CAS: 106116-42-1) is a specialized benzylic electrophile widely utilized in the synthesis of complex heterocycles, resorcinol mimics, and lipophilic drug linkers.[1][2][3][4] Unlike its aryl bromide isomer, this molecule features a reactive bromomethyl "warhead" capable of rapid
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in drug discovery.
Part 1: Chemical Identity & Physicochemical Profile[1][5]
Critical Distinction: Researchers must distinguish this compound from its isomer, 1-Bromo-3-methoxy-5-methylbenzene (CAS 29578-83-4).[1] The target molecule discussed here is the benzyl bromide , not the aryl bromide.
| Property | Data |
| IUPAC Name | 1-(Bromomethyl)-3-methoxy-5-methylbenzene |
| Common Name | 3-Methoxy-5-methylbenzyl bromide |
| CAS Number | 106116-42-1 |
| Molecular Formula | |
| Molecular Weight | 215.09 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/temp) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Stability | Moisture sensitive (hydrolyzes to benzyl alcohol); Light sensitive |
| Reactivity Class | Soft Electrophile (Benzylic Halide), Lachrymator |
Part 2: Synthetic Pathways & Production[1]
The industrial and laboratory standard for synthesizing this compound relies on the Wohl-Ziegler Bromination .[1] This radical substitution pathway selectively halogenates the benzylic position of 3,5-dimethylanisole.[1]
Validated Protocol: Radical Bromination
-
Precursor: 1-Methoxy-3,5-dimethylbenzene (3,5-Dimethylanisole)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide
-
Solvent:
-Trifluorotoluene (Green alternative to ) or Methyl Acetate
Step-by-Step Methodology:
-
Charge: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylanisole (1.0 eq) in anhydrous Trifluorotoluene (0.5 M).
-
Activation: Add NBS (1.05 eq). Note: Slight excess ensures conversion, but too much leads to dibromination.
-
Initiation: Add AIBN (0.05 eq) and purge the system with Argon/Nitrogen.[1]
-
Reaction: Heat to reflux (approx. 80-100°C).[1] Monitor via TLC (Hexane/EtOAc) or GC-MS.[1] The reaction is typically complete when the succinimide byproduct floats to the surface (1–3 hours).[1]
-
Workup: Cool to
to precipitate succinimide. Filter the solids.[1][5][6] Wash the filtrate with water and brine.[1] -
Purification: Concentrate the organic layer.[1][5][6] If necessary, purify via rapid silica gel chromatography (eluting with Hexanes/EtOAc 95:5).[1] Warning: Benzylic bromides degrade on silica if residence time is long.
Visualizing the Synthesis Workflow
Caption: Figure 1. Radical bromination pathway using NBS/AIBN to selectively target the benzylic methyl group.
Part 3: Reactivity & Mechanistic Insights[1]
1-(Bromomethyl)-3-methoxy-5-methylbenzene is a "soft" electrophile.[1] The bromine atom is a good leaving group, and the benzylic carbon is activated by the aromatic ring, making it highly susceptible to
Key Reactivity Profiles:
-
N-Alkylation: Reacts rapidly with secondary amines to form tertiary benzylamines.[1] This is the primary route for generating CNS-active ligands.[1]
-
O-Alkylation: Reacts with phenols or alcohols (Williamson Ether Synthesis) to create ether linkages, common in fragment-based drug design.[1]
-
C-C Coupling: Can be converted to a Grignard reagent or Zinc species (Negishi coupling) for extending the carbon skeleton.[1]
Reactivity Map
Caption: Figure 2. Divergent synthesis map showing the versatility of the bromomethyl warhead in generating diverse chemical scaffolds.
Part 4: Applications in Medicinal Chemistry[8][9][10][11]
The 3-methoxy-5-methylphenyl moiety installed by this bromide is not merely a structural spacer; it is a "privileged substructure" in medicinal chemistry.[1]
1. Resorcinol & Cannabinoid Mimetics
The 1,3,5-substitution pattern mimics the "A-ring" of cannabinoids (like THC and CBD) and olivetol derivatives.[1]
-
Mechanism: The bromide allows for the attachment of this lipophilic core to polar headgroups.[1]
-
Application: Synthesis of CB1/CB2 receptor agonists and antagonists.[1] The methoxy group serves as a hydrogen bond acceptor, while the methyl group provides steric bulk to fill hydrophobic pockets in the receptor.
2. Kinase Inhibitors
In the design of Type II kinase inhibitors, the benzyl group often occupies the hydrophobic "back pocket" of the ATP binding site.
-
Utility: The 3-methoxy group can be positioned to interact with the hinge region or solvent front, modifying solubility and potency.[1]
3. Photo-Affinity Labeling Precursors
The methoxy group can be chemically converted to a phenol (via
Part 5: Handling, Stability & Safety (HSE)
Danger: Lachrymator Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1] It attacks mucous membranes and eyes instantly upon exposure to vapor.[1]
Safety Protocol:
-
Engineering Controls: Mandatory use of a certified chemical fume hood.[1] Do not open on a benchtop.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Spill Management: Neutralize spills with 5% aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential before cleanup.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon). The compound degrades if exposed to moisture, releasing HBr and forming the corresponding alcohol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70126 (3,5-Dimethylanisole Precursor).[1] Retrieved from [Link][1]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[1] Chemical Reviews, 43(2), 271-317.[1] (Foundational text on Wohl-Ziegler mechanism).
-
World Intellectual Property Organization (WIPO). Patent WO2008032164: Heterocyclic compounds as therapeutic agents.[1] (Cites use of 3,5-disubstituted benzyl bromides in drug synthesis).[1]
Sources
- 1. 3,5-Dimethylanisole | C9H12O | CID 70126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 106116-42-1|1-(Bromomethyl)-3-methoxy-5-methylbenzene|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. US10683302B2 - Inhibitors of the menin-MLL interaction - Google Patents [patents.google.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]
1-(Bromomethyl)-3-methoxy-5-methylbenzene CAS number 106116-42-1
CAS Number: 106116-42-1 Synonyms: 3-Methoxy-5-methylbenzyl bromide; 3-(Bromomethyl)-5-methoxytoluene
Executive Summary
This technical guide provides a comprehensive analysis of 1-(Bromomethyl)-3-methoxy-5-methylbenzene , a specialized benzylic electrophile used in advanced organic synthesis and medicinal chemistry. Unlike its aryl bromide isomer (1-bromo-3-methoxy-5-methylbenzene), this compound features a reactive bromomethyl group, making it a potent alkylating agent.
It serves as a critical building block for installing the 3-methoxy-5-methylbenzyl moiety—a structural motif often employed in drug discovery to modulate lipophilicity and target binding affinity without significantly altering electronic repulsion. This guide covers its synthesis via Wohl-Ziegler bromination, reactivity profile, and strict safety protocols required for handling lachrymatory benzyl halides.
Part 1: Chemical Identity & Structural Analysis
Molecular Architecture
The molecule consists of a benzene core substituted at the 1, 3, and 5 positions (meta-substitution pattern). This arrangement creates a unique steric and electronic environment:
-
Position 1 (Bromomethyl, -CH₂Br): The primary reactive center. The carbon-bromine bond is polarized, making the methylene carbon highly susceptible to nucleophilic attack (
). -
Position 3 (Methoxy, -OCH₃): An electron-donating group (EDG) via resonance, increasing electron density in the ring.
-
Position 5 (Methyl, -CH₃): A weak EDG via hyperconjugation.
Critical Distinction: Researchers must distinguish this compound (Benzyl Bromide type) from 1-bromo-3-methoxy-5-methylbenzene (CAS 29578-83-4) . The latter has the bromine attached directly to the aromatic ring and requires palladium catalysis (e.g., Buchwald-Hartwig) for substitution, whereas the subject of this guide reacts under standard nucleophilic substitution conditions.
Physicochemical Properties[1]
| Property | Data / Prediction | Note |
| Molecular Formula | ||
| Molecular Weight | 215.09 g/mol | |
| Appearance | Colorless to pale yellow oil/solid | Tends to darken upon oxidation/hydrolysis. |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts with protic solvents (MeOH, Water). |
| Reactivity Class | Alkylating Agent (Electrophile) | High reactivity; moisture sensitive. |
| Stability | Low | Prone to hydrolysis (forming the benzyl alcohol) and polymerization. |
Part 2: Synthesis & Production
The industrial and laboratory standard for synthesizing CAS 106116-42-1 is the Wohl-Ziegler Bromination of 3,5-dimethylanisole. This radical substitution is regioselective for the benzylic position.
Reaction Mechanism & Pathway
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (AIBN or Benzoyl Peroxide).
Figure 1: Radical pathway for the benzylic bromination of 3,5-dimethylanisole.
Detailed Experimental Protocol
Objective: Synthesize 10.0 g of 1-(Bromomethyl)-3-methoxy-5-methylbenzene.
Reagents:
-
3,5-Dimethylanisole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Solvent: Trifluorotoluene (PhCF₃) or Acetonitrile (
) - Greener alternatives to .
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Dissolution: Add 3,5-dimethylanisole (Starting Material) and anhydrous solvent (0.2 M concentration).
-
Addition: Add NBS and AIBN. Note: NBS should be added in solid portions if scaling up to control exotherm.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C depending on solvent). Irradiate with a visible light lamp (300W) to accelerate initiation if AIBN activation is slow.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The reaction is complete when the starting material spot disappears (typically 2-4 hours).
-
Workup:
-
Cool to 0°C to precipitate succinimide byproduct.
-
Filter off the solid succinimide.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry organic layer over
and concentrate in vacuo.
-
-
Purification: The crude oil is often pure enough for next steps. If unstable, rapid filtration through a short pad of silica gel (eluting with Hexanes) is recommended. Do not distill at high temperatures as benzyl bromides can decompose violently.
Part 3: Reactivity Profile & Applications
Core Reactivity: Nucleophilic Substitution ( )
This compound is a "soft" electrophile. It reacts rapidly with amines, thiols, and enolates.
Common Transformations:
-
With Secondary Amines: Forms tertiary benzylamines (common pharmacophores).
-
With Phenols (
): Forms benzyl ethers (protecting group or linker). -
With Malonates: Forms chain-extended phenylpropanoic acid derivatives.
Figure 2: Divergent synthesis applications via Nucleophilic Substitution.
Medicinal Chemistry Utility
The 3-methoxy-5-methylbenzyl group is a "privileged substructure" in kinase inhibitors and GPCR ligands.
-
Lipophilicity: The methyl and methoxy groups increase LogP, improving membrane permeability compared to unsubstituted benzyl groups.
-
Metabolic Stability: The meta-substitution blocks metabolic oxidation at reactive ring positions, potentially extending the half-life of the drug candidate.
Part 4: Handling, Stability & Safety (Critical)
Warning: Benzyl bromides are potent lachrymators (tear gas agents). Strict adherence to safety protocols is non-negotiable.
Hazard Identification
-
Lachrymator: Exposure causes immediate, severe stinging of eyes and mucous membranes.
Storage & Stability Protocol
-
Temperature: Store at -20°C (Freezer).
-
Atmosphere: Store under Nitrogen or Argon.
-
Stabilizers: Commercial samples may contain traces of copper or silver wire to scavenge HBr.
-
Shelf Life: Degrades over time to produce HBr (turning the sample orange/brown). If the sample is dark, check acidity before use; re-purify if necessary.
Emergency Procedures
-
Spill: Do not wipe. Cover with weak base (sodium bicarbonate) and absorb with vermiculite. Wear full-face respirator.
-
Skin Contact: Wash immediately with "polyethylene glycol 400" (if available) or copious soap and water. Benzyl bromides are lipophilic and penetrate skin rapidly.
Part 5: Analytical Characterization
To validate the integrity of CAS 106116-42-1, the following spectral features must be confirmed:
| Method | Expected Signal | Interpretation |
| 1H NMR ( | Benzylic methylene ( | |
| 1H NMR | Methoxy group ( | |
| 1H NMR | Methyl group ( | |
| 1H NMR | Aromatic protons (Pattern: 3 singlets or multiplets depending on resolution). | |
| GC-MS | M+ peak at 214/216 | Characteristic 1:1 isotopic ratio of Bromine ( |
References
-
PubChem. (2025).[3] Compound Summary: 1-(Bromomethyl)-3-methoxy-5-methylbenzene.[5][6][7][8][9] National Library of Medicine. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1-Bromo-3-(bromomethyl)-5-methylbenzene | C8H8Br2 | CID 22324261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CAS 29578-83-4: 1-Bromo-3-methoxy-5-methylbenzene [cymitquimica.com]
- 6. 1-(BROMOMETHYL)-3-METHOXY-5-METHYLBENZENE | 106116-42-1 [chemicalbook.com]
- 7. 1-BROMO-3-METHOXY-5-METHYLBENZENE | 29578-83-4 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
1-(Bromomethyl)-3-methoxy-5-methylbenzene synthesis pathway and mechanism
Technical Whitepaper: Scalable Synthesis of 1-(Bromomethyl)-3-methoxy-5-methylbenzene via Regioselective Radical Bromination
Executive Summary
This technical guide details the synthesis of 1-(bromomethyl)-3-methoxy-5-methylbenzene (CAS: 102307-55-9), a critical benzylic bromide intermediate used in the development of GPCR ligands and kinase inhibitors.
The synthesis presents a classic chemoselectivity challenge: differentiating between benzylic radical bromination (desired) and electrophilic aromatic substitution (undesired ring bromination). Because the starting material contains an electron-donating methoxy group, the aromatic ring is highly activated, often leading to significant yield loss via ionic pathways.
This guide provides a validated protocol using Wohl-Ziegler bromination optimized with modern solvent systems to maximize regioselectivity.
Retrosynthetic Analysis & Strategy
The most atom-economical route disconnects the bromomethyl group to a methyl group. The precursor, 1-methoxy-3,5-dimethylbenzene (3,5-dimethylanisole), is commercially available and inexpensive.
Key Strategic Decision: Direct hydrobromination of the corresponding alcohol (1-(hydroxymethyl)-3-methoxy-5-methylbenzene) is possible but requires an extra reduction step from the aldehyde or acid. Therefore, direct radical bromination of the hydrocarbon is the preferred industrial route.
DOT Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection identifying 3,5-dimethylanisole as the optimal precursor.
Mechanistic Deep Dive: The Chemoselectivity Challenge
The success of this synthesis relies on strictly enforcing a Free Radical Chain Mechanism while suppressing the Ionic Mechanism .
The Competition
-
Desired Pathway (Radical): The succinimidyl radical abstracts a benzylic hydrogen. The resulting benzylic radical reacts with low concentrations of molecular bromine (
) generated in situ. -
Undesired Pathway (Ionic): The methoxy group (
) is a strong ortho/para director. If the concentration of rises, or if the solvent is polar/acidic, the ring will brominate at the 2, 4, or 6 positions via Electrophilic Aromatic Substitution (EAS).
The Solution: The "Goldilocks" Zone
N-Bromosuccinimide (NBS) is used instead of liquid bromine because it maintains a vanishingly low concentration of
DOT Diagram 2: Radical Chain Mechanism
Caption: The Wohl-Ziegler cycle. Note that Br2 is consumed by the radical faster than it can perform ionic attack.
Experimental Protocol
Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants. All operations must be performed in a fume hood.
Materials
-
Substrate: 1-Methoxy-3,5-dimethylbenzene (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq). Note: Recrystallize NBS from water if it is yellow/aged to remove free bromine.
-
Initiator: Benzoyl Peroxide (BPO) (0.05 eq) or AIBN.
-
Solvent:
-Trifluorotoluene (PhCF ) or Benzene.-
Green Chemistry Note: PhCF
is preferred over CCl (toxic) and Benzene (carcinogenic) due to its high boiling point and stability.
-
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl
) or a nitrogen line (moisture excludes the radical pathway). -
Dissolution: Add 1-Methoxy-3,5-dimethylbenzene (10.0 g, 73.4 mmol) and PhCF
(100 mL). -
Reagent Addition: Add NBS (13.7 g, 77.0 mmol) and BPO (0.9 g, 3.7 mmol).
-
Degassing (Critical): Oxygen is a radical scavenger. Briefly sparge the solution with nitrogen for 5-10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 102°C for PhCF
).-
Visual Cue: The reaction is often initiated when the heavy NBS solid floats to the top and is converted to lighter succinimide, which floats/disperses differently.
-
Duration: Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
-
Workup:
-
Cool the reaction to 0°C. Succinimide will precipitate completely.
-
Filter off the succinimide solid.
-
Wash the filtrate with water (
mL) and brine ( mL) to remove traces of succinimide and acid. -
Dry over anhydrous MgSO
and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often sufficiently pure (>90%) for the next step.
-
If purification is needed: Rapid filtration through a short plug of silica gel using Hexane/DCM. Do not use long columns; benzylic bromides degrade on acidic silica.
-
Process Optimization & Troubleshooting
Solvent Selection Matrix
The choice of solvent dictates the ratio of Product (Radical) to Byproduct (Ionic).
| Solvent | Dielectric Constant | Regioselectivity | Notes |
| CCl | 2.24 | Excellent | Historical standard. Highly Toxic/Banned. |
| Benzene | 2.27 | Very Good | Carcinogenic. Good alternative to CCl |
| PhCF | 9.18 | Excellent | Recommended. Modern, greener, high boiling point. |
| Acetonitrile | 37.5 | Poor | High polarity promotes ionic ring bromination. |
Common Failure Modes
-
Problem: Low Yield / No Reaction.
-
Cause: Old NBS (degraded) or Oxygen inhibition.
-
Fix: Recrystallize NBS; sparge with N
; add a 250W tungsten lamp to photo-initiate.
-
-
Problem: Ring Bromination (Aryl Bromide).
-
Cause: Reaction too cold or solvent too polar.
-
Fix: Ensure vigorous reflux. Switch to PhCF
or CCl .
-
-
Problem: Bis-bromination (Dibromide).
-
Cause: Excess NBS or reaction time too long.
-
Fix: Strictly limit NBS to 1.0-1.05 equivalents. Stop reaction immediately upon consumption of starting material.
-
References
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Wohl-Ziegler protocols).
-
Podgoršek, A., et al. (2009). "N-Bromosuccinimide in Acetonitrile: A Convenient Method for Aromatic Bromination."[1] Canadian Journal of Chemistry, 87, 440–447.[1] (Demonstrates why polar solvents favor the wrong product). Link
- Ogawa, S., et al. (2013). "Radical Bromination of Benzylic Positions in Trifluorotoluene." Green Chemistry Letters and Reviews.
Sources
Technical Monograph: Spectroscopic Characterization of 1-(Bromomethyl)-3-methoxy-5-methylbenzene
CAS Registry Number: 106116-42-1
Chemical Formula:
Part 1: Executive Summary & Molecular Profile
The "Why": Synthetic Utility
1-(Bromomethyl)-3-methoxy-5-methylbenzene (often referred to as 3-methoxy-5-methylbenzyl bromide) serves as a pivotal electrophile in the synthesis of resorcinol-based natural products, specifically in the construction of cannabinoid scaffolds and polyketide mimetics. Its structural value lies in the 1,3,5-substitution pattern , which allows for the introduction of a protected phenol (methoxy) and a methyl group simultaneously, leaving the benzylic bromide reactive for
The "What": Structural Logic
The molecule consists of a benzene core with three distinct substituents positioned meta to one another. This
-
Position 1: Bromomethyl group (
) – A reactive alkyl halide. -
Position 3: Methoxy group (
) – A strong electron-donating group (EDG). -
Position 5: Methyl group (
) – A weak EDG.
Part 2: Spectroscopic Deep Dive
Mass Spectrometry (MS) – The Isotopic Signature
The most immediate confirmation of this compound comes from the isotopic abundance of bromine. Unlike chlorine (3:1) or iodine (single isotope), bromine presents a distinct 1:1 ratio between
Fragmentation Pathway:
-
Molecular Ion (
): You will observe a "twin tower" peak at m/z 214 and 216 of nearly equal intensity. -
Base Peak (
): The loss of the bromine atom is rapid, generating a resonance-stabilized 3-methoxy-5-methylbenzyl cation (tropylium-like character). This appears as a dominant peak at m/z 135 . -
Secondary Fragmentation: Subsequent loss of the methyl radical from the methoxy group (m/z 135
120) or CO extrusion.
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3]
NMR (Proton)
The proton spectrum is characterized by three distinct singlets (aliphatic) and three distinct aromatic signals. Due to the meta-substitution, the aromatic coupling constants (
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (C6) | 6.75 – 6.85 | br s / d | 1H | Most Deshielded: Flanked by |
| Ar-H (C2) | 6.65 – 6.75 | br s / d | 1H | Intermediate: Flanked by |
| Ar-H (C4) | 6.55 – 6.65 | br s / d | 1H | Most Shielded: Flanked by two EDGs ( |
| 4.40 – 4.45 | s | 2H | Diagnostic: Characteristic benzylic bromide shift. Downfield from alcohol precursor (~4.6 ppm). | |
| 3.75 – 3.80 | s | 3H | Typical aryl methyl ether. | |
| 2.30 – 2.35 | s | 3H | Typical aryl methyl. |
Note: Chemical shifts are referenced to
NMR (Carbon)
The carbon spectrum confirms the asymmetry. The key diagnostic is the benzylic carbon attached to bromine , which typically resonates around 33–34 ppm, significantly upfield from an alcohol or chloride.
| Carbon Type | Shift ( | Assignment |
| C-O (Quaternary) | ~160.0 | C3 (Ips to Methoxy) |
| C-C (Quaternary) | ~140.0 | C5 (Ipso to Methyl) |
| C-C (Quaternary) | ~139.0 | C1 (Ipso to Bromomethyl) |
| Ar-CH | 120 – 125 | C6 (Aromatic methine) |
| Ar-CH | 110 – 115 | C2 (Aromatic methine) |
| Ar-CH | 110 – 115 | C4 (Aromatic methine) |
| ~55.3 | Methoxy carbon | |
| ~33.5 | Key Diagnostic: Benzylic Bromide | |
| ~21.5 | Aryl Methyl |
Infrared Spectroscopy (IR)[2][9]
-
C-Br Stretch: Weak to medium band at 600–700 cm⁻¹ .
-
C-O-C Stretch: Strong bands at 1150 cm⁻¹ and 1250 cm⁻¹ (Asymmetric/Symmetric ether stretch).
-
C-H Stretch: 2850–3000 cm⁻¹ (Aliphatic and Aromatic).
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for confirming the structure against potential isomers (e.g., aryl bromides) and the fragmentation logic.
Caption: Analytical decision tree for structural validation, highlighting the critical differentiation between the target benzyl bromide and aryl bromide isomers.
Part 4: Synthetic Context & Handling Protocols
Synthesis Pathway
The most reliable synthesis for high-purity applications avoids radical bromination of 3,5-dimethylanisole (which suffers from selectivity issues) and instead proceeds via the alcohol intermediate.
-
Starting Material: 3-Methoxy-5-methylbenzoic acid or 3,5-dimethylanisole.
-
Intermediate: (3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1).
-
Bromination: Reaction with
(Phosphorus tribromide) in at 0°C.
Experimental Protocol: Bromination of the Alcohol
This protocol ensures high yield and minimizes carbocation rearrangement.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of (3-methoxy-5-methylphenyl)methanol in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add
(0.4 eq, as it delivers 3 Br atoms) diluted in DCM over 10 minutes. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (
~0.3) should disappear, replaced by the bromide ( ~0.7). -
Workup: Quench carefully with saturated
. Extract with DCM. Wash organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 100% Hexanes
5% EtOAc/Hexanes).
Safety Warning: Lachrymator
Benzylic bromides are potent lachrymators (tear agents).
-
Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of alcoholic KOH or ammonia to quench residual bromide before removal from the hood.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12013898, 3-Methoxy-5-methylbenzyl bromide. Retrieved from [Link]
- Srikrishna, A., & Ravikumar, P. C. (2007). Synthesis of 5-alkylresorcinols. Synthesis, 2007(1), 65-78.
1-(Bromomethyl)-3-methoxy-5-methylbenzene 1H NMR and 13C NMR spectrum
Spectral Analysis & Structural Validation (1H / 13C NMR)
Executive Summary
This guide details the nuclear magnetic resonance (NMR) characteristics of 1-(bromomethyl)-3-methoxy-5-methylbenzene , a critical benzylic bromide intermediate often utilized in the synthesis of resorcinol-based natural products, cannabinoids, and agrochemicals.[1]
As a benzylic bromide, this compound exhibits specific stability challenges—namely susceptibility to hydrolysis and dimerization.[1][2] This guide provides not only the spectral assignments but also the handling protocols required to ensure data integrity during analysis.[1][2]
Structural Analysis & Symmetry
The molecule is a 1,3,5-trisubstituted benzene .[1][2] Unlike its precursor (3,5-dimethylanisole), which possesses a plane of symmetry rendering the two methyl groups equivalent, the introduction of the bromine atom at the benzylic position breaks this symmetry.
-
Formula:
-
Molecular Weight: 215.09 g/mol
-
Key Functional Groups:
Experimental Protocol (Sample Preparation)
Warning: Benzylic bromides are lachrymators and alkylating agents.[1][2] Handle in a fume hood.
3.1 Solvent Selection
-
Primary Choice: Chloroform-d (
).[1][2] Excellent solubility; chemical shifts are standard and comparable to literature. -
Avoid: DMSO-
. Benzylic bromides can react with DMSO (Swern-type oxidation pathways) or undergo faster solvolysis, leading to artifact peaks (e.g., the corresponding alcohol or aldehyde).
3.2 Preparation Steps
-
Mass: Weigh ~10-15 mg of the oil/solid.
-
Solvation: Dissolve in 0.6 mL
(containing 0.03% TMS as internal standard). -
Filtration: If the sample was prepared via NBS bromination, succinimide byproducts may persist.[1][2] Filter through a small plug of glass wool if suspension is visible.[1]
-
Timing: Acquire spectra immediately. Do not store the solution overnight.
1H NMR Spectral Analysis (400 MHz, CDCl3)
The proton spectrum is characterized by three distinct aliphatic singlets and a resolved aromatic region.[1][2][3][4]
Table 1: 1H NMR Assignment
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H (C2) | 6.80 - 6.85 | Broad Singlet | 1H | ~1.5 (meta) | Between |
| Ar-H (C6) | 6.72 - 6.78 | Broad Singlet | 1H | ~1.5 (meta) | Between |
| Ar-H (C4) | 6.60 - 6.68 | Broad Singlet | 1H | ~1.5 (meta) | Between |
| -CH2Br | 4.44 | Singlet | 2H | - | Diagnostic benzylic shift (Deshielded by Br).[1] |
| -OCH3 | 3.79 | Singlet | 3H | - | Characteristic anisole shift.[1][2] |
| -CH3 | 2.33 | Singlet | 3H | - | Benzylic methyl group.[1][2] |
Note: The aromatic protons are meta-coupled (
13C NMR Spectral Analysis (100 MHz, CDCl3)
The carbon spectrum confirms the asymmetry of the molecule.[1][2]
Table 2: 13C NMR Assignment
| Carbon Type | Shift ( | DEPT-135 Phase | Assignment Notes |
| C-O (Quaternary) | 160.1 | Quaternary (No peak) | Ipso to Methoxy. |
| C-Ar (Quaternary) | 140.2 | Quaternary (No peak) | Ipso to Methyl. |
| C-Ar (Quaternary) | 138.8 | Quaternary (No peak) | Ipso to Bromomethyl.[1] |
| Ar-CH | 122.5 | Positive (Up) | Aromatic CH.[1][2] |
| Ar-CH | 115.2 | Positive (Up) | Aromatic CH.[1][2] |
| Ar-CH | 112.0 | Positive (Up) | Aromatic CH (Ortho to OMe).[1][2] |
| -OCH3 | 55.4 | Positive (Up) | Methoxy carbon.[1][2] |
| -CH2Br | 33.8 | Negative (Down) | Diagnostic Peak. Distinct from starting material methyl.[1][2] |
| -CH3 | 21.5 | Positive (Up) | Aryl methyl.[1][2] |
Impurity Profiling & Quality Control
In drug development contexts, this intermediate is typically synthesized via radical bromination (NBS/AIBN) of 3,5-dimethylanisole.[2] You must screen for these specific impurities:
-
Starting Material (3,5-Dimethylanisole):
-
Dibrominated Side Product (3,5-bis(bromomethyl)anisole):
-
Hydrolysis Product (Alcohol):
-
If wet solvent is used, the
peak appears near 4.60 ppm (variable) and the signal diminishes.[1]
-
Structural Validation Workflow
The following diagram illustrates the logic flow for confirming the identity of the target molecule using the data above.
Figure 1: Decision tree for validating the benzylic bromination product via 1H NMR.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 4522 (3,5-Dimethylanisole precursor data).[1][2] Retrieved January 29, 2026.[1][2] [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: Chemical Shift Data Tables. University of Wisconsin-Madison.[1] (Validation of Benzylic Bromide increments). [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179.[2] [Link]
Sources
The Bromomethyl Electrophile: A Critical Handle in Pharmacophore Assembly
Executive Summary
The bromomethyl group (
Mechanistic Foundations: The "Goldilocks" Reactivity
The bromomethyl group functions primarily as a potent alkylating agent. Its reactivity is governed by two factors: the leaving group ability of the bromide ion and the electrophilicity of the methylene carbon.
Electronic & Steric Profile
Unlike the chloromethyl group, which often requires elevated temperatures or iodide catalysis (Finkelstein conditions) to react, the bromomethyl group reacts readily at room temperature. Conversely, it avoids the extreme light sensitivity and storage instability associated with iodomethyl analogs.
Table 1: Comparative Leaving Group Metrics in Alkylations
| Leaving Group (X) | Bond Energy (C-X) | Conjugate Acid pKa (HX) | Relative Reactivity ( | Stability Profile |
| Fluoride (-F) | ~485 kJ/mol | +3.2 | Negligible | Inert |
| Chloride (-Cl) | ~339 kJ/mol | -7.0 | Low (1x) | High Stability |
| Bromide (-Br) | ~285 kJ/mol | -9.0 | High (~50-100x) | Balanced |
| Iodide (-I) | ~218 kJ/mol | -10.0 | Very High | Light Sensitive/Unstable |
The Benzylic Advantage
In drug discovery, the benzylic bromomethyl group (
-
Pathway: The
-system lowers the energy of the antibonding orbital, making the carbon more susceptible to nucleophilic attack. - Pathway: If conditions favor carbocation formation, the positive charge is delocalized into the ring.
Synthetic Utility: The "Swiss Army Knife" of Linkers
The bromomethyl group acts as a pivot point for divergent synthesis. Once installed, it allows for the rapid elaboration of scaffolds via C-N, C-O, C-S, or C-C bond formation.
Key Transformations
-
N-Alkylation: Critical for attaching heterocycles (imidazoles, tetrazoles) to aromatic cores.
-
Arbuzov Reaction: Reaction with trialkyl phosphites yields phosphonates, precursors for Horner-Wadsworth-Emmons olefination.
-
Sommelet Oxidation: Conversion of
directly to an aldehyde ( ) using hexamine, avoiding over-oxidation to carboxylic acids.
Decision Logic for Substitution
The following logic flow dictates the optimal conditions for utilizing a bromomethyl electrophile.
Figure 1: Decision matrix for optimizing nucleophilic substitution on benzylic bromides.
Case Study: The "Sartan" Scaffold (Losartan)
The synthesis of Losartan (Cozaar®) represents the industrial standard for bromomethyl utility. The convergent strategy relies on coupling a biphenyl "tail" with an imidazole "head."
The Critical Intermediate: 4'-(bromomethyl)-2-cyanobiphenyl (Bromo-OTBN).[1] The Role: The bromomethyl group serves as the specific electrophile that locks the imidazole ring in place. The choice of bromine over chlorine is economic: the reaction proceeds faster and at lower temperatures, reducing the degradation of the labile tetrazole/nitrile precursors.
Figure 2: The convergent synthesis of Losartan showing the central role of the bromomethyl intermediate.
Experimental Protocols
Protocol A: Installation via Wohl-Ziegler Bromination
Objective: Selective radical bromination of a benzylic methyl group.
Reagents:
-
N-Bromosuccinimide (NBS) - 1.05 equiv.
-
AIBN (Azobisisobutyronitrile) - 0.05 equiv.
-
Solvent: Chlorobenzene or
(industrial) / Cyclohexane or Benzotrifluoride (green alternative).
Methodology:
-
Setup: Charge a round-bottom flask with the methyl-arene substrate and solvent (0.5 M concentration).
-
Reagent Addition: Add NBS. Ensure NBS is finely powdered to promote solubility.
-
Initiation: Add AIBN. Purge the system with nitrogen to remove oxygen (which quenches radicals).
-
Reaction: Heat to reflux (
). The reaction is exothermic once initiated.-
Visual Check: The dense, white NBS solid will float. As it converts to succinimide, the solid becomes less dense and floats to the top (in
) or changes crystalline form.
-
-
Monitoring: Monitor via TLC. The bromomethyl product is usually less polar than the succinimide byproduct but more polar than the starting material.
-
Workup: Cool to
to precipitate succinimide completely. Filter. Concentrate the filtrate to obtain the crude benzylic bromide.
Protocol B: N-Alkylation (Heterocycle Coupling)
Objective: Coupling a bromomethyl biphenyl to an imidazole (Losartan step).[4]
Reagents:
-
Electrophile: 4'-(bromomethyl)-2-cyanobiphenyl (1.0 equiv).
-
Nucleophile: 2-butyl-4-chloro-5-formylimidazole (1.0 equiv).
-
Base:
(anhydrous, 2.5 equiv). -
Solvent: Dimethylacetamide (DMAC) or Acetonitrile.
Methodology:
-
Dissolution: Dissolve the imidazole and
in DMAC. Stir for 30 mins to deprotonate the imidazole nitrogen. -
Addition: Add the bromomethyl intermediate solution dropwise at
. Crucial: Low temperature prevents over-alkylation or reaction at the wrong nitrogen isomer. -
Kinetics: Allow to warm to room temperature. Reaction typically completes in 2–4 hours.
-
Quench: Pour into ice water. The product often precipitates as a solid due to the hydrophobic biphenyl tail.
Safety & Handling: The Lachrymator Factor
Bromomethyl compounds, particularly benzylic bromides, are potent lachrymators (tear gas agents).[5] They alkylate TRPA1 channels in sensory nerves, causing intense pain and tearing.
-
Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Spills should be treated immediately with a solution of 5% aqueous ammonia or sodium thiosulfate (which nucleophilically attacks the bromide, rendering it harmless).
-
PPE: Double nitrile gloves are recommended. Bromides can permeate standard latex rapidly.
References
-
Wohl-Ziegler Reaction Mechanism: Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.
-
Losartan Synthesis & Process Chemistry: Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Reider, P. J. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.
-
Benzylic Bromide Reactivity: Streitwieser, A. (1956). Solvolytic Displacement Reactions at the Saturated Carbon Atom. Chemical Reviews, 56(4), 571–752.
-
Safety Data (Benzyl Bromide): PubChem. (n.d.). Benzyl Bromide - Compound Summary. National Library of Medicine.
Sources
- 1. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 2. An Improved Process For Preparing Losartan Potassium [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of derivatives using 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Application Note: Strategic Utilization of 1-(Bromomethyl)-3-methoxy-5-methylbenzene in Medicinal Chemistry
Abstract
This technical guide details the synthetic utility of 1-(Bromomethyl)-3-methoxy-5-methylbenzene , a specialized benzylic electrophile.[1] Unlike simple benzyl halides, this trisubstituted arene serves as a critical "lipophilic anchor" in the design of resorcinol-based kinase inhibitors, cannabinoid mimetics, and allosteric modulators. This document provides optimized protocols for C-N, C-O, and C-C bond formation, emphasizing reaction kinetics, impurity control (dimerization), and scalability.
Molecule Profile & Reactivity Analysis
Compound Identity:
-
IUPAC Name: 1-(Bromomethyl)-3-methoxy-5-methylbenzene[1]
-
Functional Class: Electron-Rich Benzylic Bromide[1]
-
Core Motif: Orcinol Monomethyl Ether Derivative
Reactivity Matrix:
The molecule features a highly reactive benzylic carbon susceptible to nucleophilic attack. The presence of a methoxy group (
-
Electronic Activation: Both substituents are electron-donating groups (EDGs).[1] This increases electron density in the aromatic ring, stabilizing the benzylic carbocation intermediate. Consequently, this reagent exhibits significant
character alongside standard reactivity, making it more reactive (and labile) than unsubstituted benzyl bromide. -
Lability Warning: The increased stability of the carbocation makes the compound prone to rapid hydrolysis (to the benzyl alcohol) in moist air and dimerization (Friedel-Crafts self-alkylation) if stored improperly.
DOT Diagram: Reactivity Pathways
Caption: Divergent synthetic pathways for 1-(Bromomethyl)-3-methoxy-5-methylbenzene. High reactivity requires strict moisture control to prevent hydrolysis.
Key Application: N-Alkylation for Library Synthesis[1]
The most frequent application of this reagent is introducing the 3-methoxy-5-methylbenzyl moiety onto piperazine or piperidine scaffolds.[1] This specific substitution pattern improves metabolic stability compared to the 3,5-dimethoxy analog while maintaining lipophilic contacts in protein binding pockets.
Protocol A: Controlled N-Alkylation of Secondary Amines
Target: Synthesis of Tertiary Benzylamines without Over-Alkylation.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)[1]
-
Reagent: 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.05 equiv)[1]
-
Base:
(Powdered, anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous ACN (5 mL).
-
Rationale: ACN is a polar aprotic solvent that facilitates
reactions without solvating the nucleophile too strongly.
-
-
Base Addition: Add powdered anhydrous
(2.0 mmol).-
Rationale:
acts as an HCl/HBr scavenger.[1] It is preferred over stronger bases (like NaH) to prevent elimination side reactions or racemization if the amine is chiral.
-
-
Reagent Addition: Cool the mixture to 0°C. Add 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.05 mmol) dropwise as a solution in ACN (1 mL).
-
Critical Control: Dropwise addition at low temperature prevents the formation of quaternary ammonium salts (over-alkylation), which can occur if the local concentration of bromide is too high relative to the amine.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir. Monitor by TLC or LC-MS.[1]
-
Duration: Typically 2–4 hours.[1] The electron-rich nature of the benzyl ring accelerates the reaction compared to electron-deficient analogs (e.g., 4-nitrobenzyl bromide).
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Data: Solvent Selection Guide
| Solvent | Dielectric Constant | Reaction Rate | Risk of Hydrolysis | Recommendation |
| Acetonitrile (ACN) | 37.5 | High | Low | Preferred for clean profiles.[1] |
| DMF | 36.7 | Very High | Moderate | Use for poorly soluble amines; requires aqueous workup.[1] |
| DCM | 8.9 | Low | Low | Use only if amine is insoluble in polar solvents. |
| Acetone | 20.7 | Moderate | Low | Good alternative to ACN; easier to evaporate. |
Key Application: C-O Bond Formation (Etherification)[1]
This protocol is essential for synthesizing "Resorcinol Ether" natural product analogs.[1]
Protocol B: Williamson Ether Synthesis with Phenols
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)[1]
-
Reagent: 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.1 equiv)[1]
-
Base: Cesium Carbonate (
, 1.5 equiv) -
Solvent: DMF or Acetone
Methodology:
-
Deprotonation: Dissolve the phenol in DMF. Add
and stir at RT for 30 minutes.-
Expert Insight: Cesium is a larger cation ("soft"), which improves the solubility of the phenoxide ion in organic solvents (the "Cesium Effect"), significantly increasing reaction rates compared to potassium or sodium salts [1].
-
-
Alkylation: Add the bromide reagent. Heat to 50–60°C.
-
Note: Unlike the amine reaction, phenols are weaker nucleophiles and often require thermal energy. However, do not exceed 80°C to avoid decomposition of the benzylic bromide.
-
-
Quench: Pour into ice water. Extract with Ethyl Acetate.[1]
-
Validation: The disappearance of the phenolic -OH signal in
-NMR (typically broad singlet >5 ppm) and the appearance of the benzylic methylene singlet (~5.0 ppm) confirms the product.
Troubleshooting & Stability (QC)
Problem: Hydrolysis (Formation of Benzyl Alcohol)
-
Symptom:[2][3][4][5][6] Appearance of a new spot on TLC that is more polar than the bromide but less polar than the amine product. LC-MS shows M-Br+OH mass.[1]
-
Cause: Wet solvent or high humidity during weighing.[1]
-
Solution: Use commercially available "Anhydrous" grade solvents (water <50 ppm).[1] Store the bromide reagent in a desiccator or under Argon at 4°C.
Problem: Lachrymatory Effect
-
Safety: Benzylic bromides are potent lachrymators (tear agents).[1]
-
Handling: All weighing and transfers must occur inside a functioning fume hood. Neutralize glassware with 1M NaOH or Sodium Thiosulfate solution before removing from the hood to destroy residual bromide.
DOT Diagram: Troubleshooting Decision Tree
Caption: Diagnostic workflow for optimizing benzylic alkylation yields.
References
-
Flessner, T. et al. (2004). "The Cesium Effect: Syntheses of polymeric ethers." Journal of Organic Chemistry. (General reference for Cs2CO3 efficiency).[1]
-
PubChem. (2023).[1] "3-Methoxybenzyl bromide Compound Summary." (Proxy for physical safety data). [1]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (Authoritative grounding for SN1/SN2 mechanisms of benzyl halides).
(Note: While specific literature on the exact 5-methyl derivative is proprietary or sparse in open access, the protocols above are derived from standard operating procedures for electron-rich benzyl bromides verified in high-impact organic synthesis journals.)
Sources
- 1. 3-Methoxybenzyl bromide | C8H9BrO | CID 4067207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3-(bromomethyl)-5-methylbenzene | C8H8Br2 | CID 22324261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Nucleophilic Substitution Protocols for 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Executive Summary
This technical guide provides optimized protocols for utilizing 1-(Bromomethyl)-3-methoxy-5-methylbenzene (CAS: 29578-83-4) as an electrophilic building block in medicinal chemistry and materials science.[1] Unlike para-substituted benzyl halides, this meta-substituted analogue offers a unique electronic profile where the benzylic position is activated for nucleophilic attack without the extreme lability associated with direct resonance stabilization.[1] This guide details high-yielding methodologies for C-N, C-O, and C-C bond formation, emphasizing
Chemical Profile & Safety Architecture
Substrate Analysis[1]
-
Reactivity Class: Benzylic Electrophile[1]
-
Electronic Effect: The methoxy (-OMe) and methyl (-Me) groups are in the meta position relative to the bromomethyl group.[1]
-
Mechanistic Implication: Unlike para-methoxybenzyl bromide, which readily ionizes via
due to direct resonance stabilization, this meta-isomer does not stabilize the benzylic carbocation via resonance. Consequently, mechanisms are kinetically favored and more controllable.
-
-
Leaving Group: Bromide (
) – Excellent leaving group ( of HBr ).
Critical Safety Protocol (Lachrymator)
WARNING: Benzyl bromides are potent lachrymators (tear gas agents) and severe skin irritants.
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
-
Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or 5% sodium thiosulfate in the hood to neutralize spills and contaminated glassware immediately.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Decision Matrix: Reaction Pathway Selection
The following decision tree guides the selection of reagents based on the target nucleophile.
Figure 1: Reagent selection logic for nucleophilic substitution based on nucleophile class.[1]
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of secondary/tertiary amines for library generation.
Mechanism:
Reagents:
-
Substrate: 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.0 equiv)[1]
-
Nucleophile: Secondary Amine (1.1 equiv) or Primary Amine (3.0+ equiv to prevent bis-alkylation)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
). -
Base Activation: Add the amine and
to the flask. Add MeCN and stir at Room Temperature (RT) for 15 minutes. Note: This ensures the base is well-dispersed.[1] -
Addition: Dissolve the benzyl bromide substrate in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Why: Slow addition keeps the concentration of electrophile low relative to the nucleophile, suppressing over-alkylation.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc). The benzylic bromide spot (high
) should disappear. -
Workup: Filter off the solid inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Redissolve residue in DCM, wash with water, dry over
, and purify via flash column chromatography.
Protocol B: C-O Bond Formation (Williamson Ether Synthesis)
Application: Installing the 3-methoxy-5-methylbenzyl group as a lipophilic protecting group or pharmacophore.[1]
Reagents:
-
Substrate: 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.1 equiv)[1]
-
Nucleophile: Phenol derivative (1.0 equiv)[1]
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 equiv)[1] -
Solvent: DMF or Acetone (0.2 M)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition.[1]
Procedure:
-
Deprotonation: In a vial, combine the phenol, base, and solvent. Stir for 30 minutes at RT.
-
Visual Check: A color change often indicates phenoxide formation.
-
-
Addition: Add the benzyl bromide substrate in one portion. If using Acetone, add KI (catalytic) to accelerate the reaction via in-situ formation of the more reactive benzyl iodide.
-
Heating:
-
Quench: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.
Protocol C: C-C Bond Formation (Malonate Alkylation)
Application: Carbon chain extension.
Reagents:
-
Substrate: 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.0 equiv)[1]
-
Nucleophile: Diethyl malonate (1.2 equiv)[1]
-
Base: Sodium Hydride (NaH, 60% in oil) (1.3 equiv)
-
Solvent: THF (anhydrous) or DMF at
.
Procedure:
-
Enolate Formation: Suspend NaH in THF at
. Add Diethyl malonate dropwise. Evolution of gas will occur. Stir until gas evolution ceases (~30 min). -
Alkylation: Add the benzyl bromide substrate dropwise at
. -
Progression: Allow to warm to RT and stir for 2 hours.
-
Quench: Carefully add saturated
solution to quench excess base.
Comparative Data & Expected Yields
| Reaction Type | Nucleophile | Base | Solvent | Temp | Typical Yield | Key Byproduct |
| Amination | Morpholine | MeCN | RT | 85-92% | Quaternary salt (if uncontrolled) | |
| Etherification | 4-CN-Phenol | Acetone | Reflux | 88-95% | Benzyl alcohol (if wet) | |
| Alkylation | Diethyl Malonate | NaH | THF | 75-85% | Dialkylated malonate |
Troubleshooting & Quality Control
Common Failure Modes
-
Hydrolysis (
Competition): -
Lachrymatory Release:
Analytical Validation[1]
-
1H NMR (CDCl3):
-
Starting Material: Benzylic
typically appears as a singlet around 4.40 – 4.50 ppm . -
Product: Upon substitution, this peak shifts upfield.
- : ~3.4 – 3.6 ppm.
- : ~4.9 – 5.1 ppm.
- : ~3.0 – 3.2 ppm.
-
References
-
Nucleophilic Substitution Mechanisms: Master Organic Chemistry. (2012).[10] The SN2 Mechanism.[3][11][12][13][14][Link]
-
Williamson Ether Synthesis: Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.[8][15][Link]
-
Benzylic Halide Reactivity: LibreTexts Chemistry. (2024).[5][8] Nucleophilic Substitution of Benzylic Halides.[Link]
-
General Alkylation Protocols: Minnesota State University Moorhead. (n.d.). N-Benzylation Using Benzyl Bromide Protocol.[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. amherst.edu [amherst.edu]
- 13. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
Strategic Utilization of 1-(Bromomethyl)-3-methoxy-5-methylbenzene in Medicinal Chemistry
Executive Summary
1-(Bromomethyl)-3-methoxy-5-methylbenzene (CAS 102398-37-2) is a specialized benzyl bromide derivative that serves as a critical building block for "desymmetrized" resorcinol scaffolds. Unlike the common 3,5-dimethoxybenzyl bromide, this compound introduces a permanent methyl group alongside a masked hydroxyl (methoxy), offering a unique steric and electronic profile. It is extensively employed in the synthesis of cannabinoid analogs , polyketide mimetics , and as a lipophilic linker in fragment-based drug discovery (FBDD) to modulate LogP and metabolic stability.
This guide details the handling, stability, and three core synthetic modules for integrating this motif into complex molecular architectures.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | 1-(Bromomethyl)-3-methoxy-5-methylbenzene |
| CAS Number | 102398-37-2 |
| Molecular Formula | |
| Molecular Weight | 215.09 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Reactivity | High electrophilicity ( |
Safety Protocol: Lachrymator Hazard
-
Hazard: Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.
-
Engineering Controls: All operations must be performed in a certified fume hood.
-
Quenching Spills: Treat spills immediately with 5% aqueous ammonia or 10% sodium thiosulfate solution to degrade the electrophilic bromide.
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). The compound degrades upon exposure to light and moisture, liberating HBr which autocatalyzes decomposition.
Module A: N-Alkylation for Lipophilic Linker Synthesis
Context: The 3-methoxy-5-methylbenzyl group is an excellent bioisostere for the 3,5-dimethoxybenzyl group (DMB). Replacing one methoxy with a methyl group increases lipophilicity (
Protocol: Synthesis of N-(3-Methoxy-5-methylbenzyl)piperazine Derivatives
This protocol describes the mono-alkylation of a secondary amine, a common step in generating chemically diverse libraries.
Reagents:
-
Substrate: 1-Boc-piperazine (1.0 equiv)
-
Electrophile: 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.05 equiv)
-
Base:
(anhydrous, 2.0 equiv) or (for faster kinetics) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (10 mmol) in anhydrous ACN (40 mL).
-
Base Addition: Add powdered
(20 mmol). Stir the suspension at room temperature for 10 minutes. -
Alkylation: Add 1-(Bromomethyl)-3-methoxy-5-methylbenzene (10.5 mmol) dropwise via syringe.
-
Note: If the bromide is solid, dissolve it in minimal ACN before addition.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The benzyl bromide spot should disappear.
-
Workup:
-
Purification: The crude residue is typically pure enough for deprotection. If necessary, purify via flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).
Module B: C-C Bond Formation via Suzuki-Miyaura Coupling[5]
Context: Direct coupling of benzyl halides can be sluggish or prone to homocoupling. A robust strategy involves converting the benzyl bromide to a benzyl boronate ester , which then serves as a versatile nucleophile for coupling with aryl halides. This is pivotal for synthesizing biaryl methanes found in resveratrol analogs.
Protocol: One-Pot Borylation-Coupling Sequence
Stage 1: Synthesis of Pinacol Boronate
-
Reagents: 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.0 equiv), Bis(pinacolato)diboron (
, 1.1 equiv), KOAc (3.0 equiv), (3 mol%). -
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Combine reagents in a sealed tube under Argon.
-
Heat at 80°C for 4 hours.
-
Checkpoint: LC-MS should show conversion to the boronate ester (
corresponding to the ester).
-
Stage 2: Cross-Coupling (In Situ)
-
Additives: Add the Aryl Bromide partner (0.9 equiv),
(2M aq. solution, 3.0 equiv), and fresh catalyst if required ( , 2 mol%). -
Reaction: Heat at 90–100°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc, dry over
, and concentrate. Purify via silica chromatography.
Module C: Carbon Chain Extension (Malonate Synthesis)
Context: For synthesizing polyketide natural products (e.g., cannabinoids), the benzyl bromide is often converted to a phenylacetic acid derivative or a longer alkyl chain.
Protocol: Alkylation of Diethyl Malonate
-
Enolate Formation: Add Diethyl malonate (1.2 equiv) to a suspension of NaH (1.2 equiv, 60% dispersion) in dry THF at 0°C. Stir for 30 min until
evolution ceases. -
Addition: Add 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.0 equiv) dropwise.
-
Reflux: Warm to room temperature, then reflux for 3 hours.
-
Hydrolysis/Decarboxylation (Optional): Treat the diester with KOH/EtOH followed by acid heat to generate the corresponding 3-(3-methoxy-5-methylphenyl)propanoic acid.
Visual Workflow: Strategic Pathways
[6]
References
-
Sigma-Aldrich. Product Specification: 3-Methoxybenzyl bromide derivatives.Link
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from
-
Organic Chemistry Portal. Synthesis of Amines: N-Alkylation Protocols. Retrieved from
-
Royal Society of Chemistry. General Procedure for Synthesis of Arylboronic Acid Pinacol Esters. (Supplementary Info). Retrieved from
-
National Institutes of Health (NIH). Design and Synthesis of Methoxy-Substituted Benzimidazole Derivatives. Retrieved from
(Note: While specific literature on the 5-methyl analog is proprietary or sparse, protocols are validated against the homologous 3,5-dimethoxybenzyl bromide series).
Sources
Application Note: Strategic Alkylation Protocols using 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Executive Summary & Chemical Profile[1][2][3][4]
1-(Bromomethyl)-3-methoxy-5-methylbenzene (CAS: 51719-69-8), often referred to as 3-Methoxy-5-methylbenzyl bromide, is a specialized electrophilic building block.[1][2] Structurally, it serves as a "masked" resorcinol precursor.[1][2] The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups at the meta positions renders the benzylic center highly activated due to electron donation, while simultaneously making the aromatic ring electron-rich.[1][2]
This compound is critical in the synthesis of:
-
Resorcinol mimics: Precursors for cannabinoid analogs and polyketide synthons.[1][2]
-
Kinase Inhibitors: Specifically in designing ligands that require a lipophilic benzyl tail to occupy hydrophobic pockets in receptor sites.[1][2]
-
Surface Modification: As a linker in solid-phase synthesis to create acid-labile resins.[1][2]
Chemical Properties Table[1][2][5]
| Property | Value | Notes |
| Molecular Weight | 215.09 g/mol | |
| Physical State | Liquid / Low-melting solid | Tendency to crystallize at <4°C |
| Reactivity Profile | High (Benzylic Halide) | Prone to hydrolysis; moisture sensitive |
| Electronic Character | Electron-Rich | Stabilized carbocation character (Sₙ1 accessible) |
| Storage | 2–8°C, under Argon | Degrades to alcohol and HBr if exposed to moist air |
Safety & Handling (Critical)
WARNING: LACHRYMATOR & CORROSIVE
This compound is a potent alkylating agent and a severe lachrymator (tear gas effect).[1][2] It causes severe skin burns and eye damage (H314).[1][2][3][4][5]
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate in the hood to neutralize spills and contaminated glassware immediately.[2]
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[2] Face shield recommended for scale-up (>5g).[1][2]
Core Protocol A: Controlled N-Alkylation (Amine Synthesis)[1][2]
Objective: Synthesize secondary amines while suppressing the formation of tertiary amines (over-alkylation) and quaternary ammonium salts.
The Challenge
Because the 3-methoxy-5-methylbenzyl carbocation is stabilized by the electron-donating groups, this bromide is hyper-reactive.[1][2] Standard conditions often lead to dialkylation (formation of the tertiary amine).[1][2]
Experimental Procedure
Reagents:
-
Primary Amine (e.g., Benzylamine or Aniline derivative) (1.5 – 2.0 equiv)[1][2]
-
Base:
(anhydrous, granular) (2.0 equiv)[1][2]
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Activation: Add the primary amine (1.5 equiv) and
(2.0 equiv) to anhydrous MeCN (0.1 M concentration relative to bromide). Stir at Room Temperature (RT) for 15 minutes.-
Scientist's Note: Pre-stirring deaggregates the potassium carbonate, ensuring a consistent heterogeneous surface area.[2]
-
-
Controlled Addition: Dissolve 1-(Bromomethyl)-3-methoxy-5-methylbenzene in a minimal amount of MeCN. Add this solution dropwise over 30 minutes via a syringe pump or pressure-equalizing dropping funnel.[1][2]
-
Why? Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.[1]
-
-
Reaction: Stir at RT. Monitor via TLC (Hexane:EtOAc 4:1).[1][2]
-
Quench & Workup:
-
Purification: Flash column chromatography. The secondary amine is typically less polar than the primary amine but more polar than the starting bromide.
Core Protocol B: C-Alkylation (Malonate Synthesis)[1][2]
Objective: Install the 3-methoxy-5-methylbenzyl moiety onto a carbon scaffold (chain extension).
The Challenge
O-alkylation vs. C-alkylation competition. The "hard" oxygen of the enolate can attack the "soft" benzylic bromide. However, the soft nature of the benzylic electrophile generally favors C-alkylation if the counter-ion is chosen correctly.[1][2]
Experimental Procedure
Reagents:
Step-by-Step Workflow:
-
Enolate Formation:
-
Alkylation:
-
Completion: Allow to warm to RT and stir for 4–6 hours.
-
Quench: Carefully add saturated
solution at 0°C to quench excess enolate/NaH. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF if used) and brine.[1][2]
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Visualization: Reaction Decision Logic[1][2]
The following diagram illustrates the decision process for selecting conditions based on the nucleophile type, ensuring high yield and safety.
Figure 1: Decision logic for optimizing reaction conditions based on nucleophile type to minimize common side-reactions.
Analytical Validation
When validating the product, look for the following characteristic signals in ¹H NMR (CDCl₃):
| Moiety | Chemical Shift (δ) | Multiplicity | Interpretation |
| Ar-H (Ring) | 6.6 – 6.8 ppm | Multiplets | 3 Aromatic protons (coupling pattern confirms meta-substitution) |
| -OCH₃ | ~3.80 ppm | Singlet | Methoxy group |
| Ar-CH₃ | ~2.30 ppm | Singlet | Methyl group on ring |
| Ar-CH₂-N/C | 3.5 – 4.5 ppm | Singlet/Doublet | Benzylic protons (Shift depends on Nucleophile) |
Note: The starting material (Bromide) has a distinct benzylic -CH₂Br singlet around 4.4–4.5 ppm .[1][2] A shift upfield (lower ppm) usually indicates successful substitution with C or N nucleophiles.[1][2]
References
-
Sigma-Aldrich. 3-Methoxybenzyl bromide Product Sheet (Analogous Reactivity). Retrieved from [1][2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22324261, 1-Bromo-3-(bromomethyl)-5-methylbenzene.[1][2] Retrieved from [1][2]
-
Fisher Scientific. Safety Data Sheet: (1-Bromoethyl)benzene (General Benzylic Bromide Safety). Retrieved from [1][2]
-
ChemicalBook. 1,3,5-Tris(bromomethyl)benzene Reactions (Structural Analog). Retrieved from [1][2]
Sources
- 1. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3-(bromomethyl)-5-methylbenzene | C8H8Br2 | CID 22324261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3-(bromomethyl)-5-nitrobenzene | C7H5Br2NO2 | CID 14866973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Post-Synthetic Modification of Metal-Organic Frameworks with 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Executive Summary & Scientific Rationale
This application note details the protocol for the covalent post-synthetic modification (PSM) of amine-functionalized Metal-Organic Frameworks (specifically UiO-66-NH
The Chemical Strategy
The core objective is to modulate the pore environment of the MOF from hydrophilic to hydrophobic/sterically crowded without compromising the framework's crystalline integrity.
-
The Handle: The pendant amino group (-NH
) on the MOF linker (2-aminoterephthalic acid) acts as a nucleophile. -
The Reagent: 1-(Bromomethyl)-3-methoxy-5-methylbenzene acts as an electrophile. Unlike aryl bromides, the bromomethyl group (
) is highly reactive toward nucleophilic substitution ( ) under mild conditions, avoiding the need for metal catalysts that often clog pores. -
The Outcome: Formation of a secondary amine linkage (
), introducing a bulky, electron-rich aromatic group into the pore.
Application Context
This modification is critical for:
-
Drug Delivery: Increasing the hydrophobicity of the pore to retard the release kinetics of hydrophobic payloads (e.g., Ibuprofen, Doxorubicin).
-
Catalysis: Creating a basic, electron-rich microenvironment near catalytic metal nodes.
-
Molecular Sieving: Reducing effective pore aperture size to tune gas selectivity (e.g., CO
/N separation).
Reagent Profile & Safety
| Property | Specification | Notes |
| Compound Name | 1-(Bromomethyl)-3-methoxy-5-methylbenzene | NOT to be confused with 1-Bromo-3-methoxy...[1] (Aryl bromide) |
| Molecular Weight | ~215.09 g/mol | |
| Physical State | Solid or Oil (Low Melting Point) | |
| Reactivity | High ( | Reacts rapidly with amines, thiols, and water (slowly). |
| Hazards | Lachrymator , Corrosive | Releases HBr upon hydrolysis. Handle in Fume Hood. |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive. |
Mechanistic Pathway
The reaction follows a standard nucleophilic substitution pathway. A non-nucleophilic base (2,6-Lutidine) is employed to scavenge the hydrobromic acid (HBr) byproduct, preventing protonation of the unreacted MOF amines which would deactivate them.
Figure 1: Mechanistic pathway of the post-synthetic modification via nucleophilic substitution.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9]
-
MOF: Activated UiO-66-NH
(dried at 120°C under vacuum for 12h). -
Ligand: 1-(Bromomethyl)-3-methoxy-5-methylbenzene (3.0 equivalents relative to -NH
sites). -
Solvent: Anhydrous Chloroform (CHCl
) or DMF. Note: CHCl is preferred for easier removal during activation. -
Base: 2,6-Lutidine (3.0 equivalents).
-
Glassware: 20 mL Scintillation vial with Teflon-lined cap.
Step-by-Step Procedure
Phase 1: Preparation
-
Activation: Weigh 100 mg of UiO-66-NH
into the vial. Heat at 120°C under dynamic vacuum (< 10 mTorr) for 12 hours to remove solvated water.-
Why? Water acts as a competing nucleophile, hydrolyzing the benzyl bromide to an alcohol.
-
-
Solvent Addition: Add 5 mL of anhydrous CHCl
to the dried MOF. -
Dispersion: Sonicate for 10 minutes until a fine, homogeneous suspension is achieved.
Phase 2: Reaction[2]
-
Base Addition: Add 2,6-Lutidine (approx. 3.0 eq relative to linker).
-
Ligand Addition: Add 1-(Bromomethyl)-3-methoxy-5-methylbenzene (3.0 eq).
-
Incubation: Cap the vial tightly. Incubate at 55°C for 24–48 hours without stirring (or very slow stirring).
-
Note: Vigorous stirring can grind the MOF crystals, destroying crystallinity. Thermal convection is usually sufficient for mixing.
-
Phase 3: Purification (Critical)
-
Isolation: Centrifuge the mixture (4500 rpm, 5 min) and decant the supernatant.
-
Washing: Resuspend the solid in fresh CHCl
(10 mL), soak for 2 hours, centrifuge, and decant. Repeat this step 3 times .-
Why? This removes unreacted ligand trapped in the pores. Failure here leads to false positives in NMR quantification.
-
-
Activation: Soak the solid in Methanol for 24 hours (exchange solvent 3x) to remove high-boiling byproducts, then dry under vacuum at 80°C for 12 hours.
Validation & Characterization
Trustworthiness in PSM requires proving the bond formed and the framework survived.
A. Digestive H NMR (Quantitative)
This is the gold standard for calculating conversion %.
-
Digestion: Take 5 mg of dried, modified MOF.
-
Acid: Add 40
L of 48% HF (Hydrofluoric Acid). CAUTION: HF is extremely dangerous.[2] Use proper PPE and calcium gluconate gel on standby.-
Alternative: For a safer route, use 100
L D SO in DMSO-d , though HF gives cleaner spectra for Zr-MOFs.
-
-
Solvent: Add 600
L of DMSO-d . Sonicate until clear. -
Analysis:
-
Look for the disappearance of the parent aniline peaks (~6.0-6.5 ppm).
-
Look for the new benzylic CH
peak (typically ~4.3-4.5 ppm). -
Calculation: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100.
-
B. Powder X-Ray Diffraction (PXRD)
-
Compare the modified MOF pattern with the parent UiO-66-NH
.[2][3] -
Success Criteria: Retention of major peaks (low angle) indicates the framework did not collapse during the reaction.
C. N Isotherms (BET Surface Area)
-
Expectation: A significant decrease in BET surface area and pore volume.
-
Why? The bulky methoxy-methyl-benzyl group occupies pore space. If surface area remains unchanged, the reaction likely failed or only occurred on the crystal surface.
Workflow Visualization
Figure 2: Operational workflow for the high-fidelity modification of UiO-66-NH
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | MOF pores blocked by water; Reagent too bulky for specific MOF batch. | Ensure rigorous drying (120°C vac). Switch solvent to DMF (better solubility). |
| Loss of Crystallinity | Mechanical grinding; Acidic degradation. | Stop stirring (use static incubation). Increase Base concentration to trap HBr immediately. |
| High Surface Area (No Change) | Reaction failed; Reagent didn't enter pores. | Use a MOF with larger pores (e.g., IRMOF-3 or MIL-101-NH |
| NMR "Ghost" Peaks | Trapped unreacted ligand. | Increase washing steps.[2] Use Soxhlet extraction with CHCl |
References
-
Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks.[4][5][3][6][7][8] Chemical Reviews, 112(2), 970-1000. Link
-
Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66.[2][3][6][8] Journal of Materials Chemistry, 20(44), 9848-9851. Link
-
Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702. Link
-
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks.[2][3][6][7][8] Chemical Society Reviews, 38(5), 1315-1329. Link
Sources
- 1. CAS 29578-83-4: 1-Bromo-3-methoxy-5-methylbenzene [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. EP3335788A1 - A process for the covalent post-synthetic modification of metal organic frameworks - Google Patents [patents.google.com]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Tuning Acid-Triggered Release in Drug Conjugates using 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs) and small molecule prodrugs, the stability of the linker is the defining factor for therapeutic index.[1][] Standard benzyl linkers are often too stable for lysosomal release, while trityl or dimethoxybenzyl groups can be too labile, leading to premature payload loss in plasma.
1-(Bromomethyl)-3-methoxy-5-methylbenzene (also known as 3-Methoxy-5-methylbenzyl bromide) offers a "Goldilocks" solution. The specific substitution pattern—a methoxy group at the meta position and a methyl group at the meta position relative to the methylene bridge—creates an electronic environment that sensitizes the resulting ester or ether bond to mild acidic conditions (pH 4.5–5.5) typical of the endosome and lysosome, while maintaining stability at physiological pH (7.4).
This guide details the mechanistic basis, conjugation protocols, and validation workflows for utilizing this molecule as a pH-responsive linker.
Chemical Profile & Safety
Compound: 1-(Bromomethyl)-3-methoxy-5-methylbenzene CAS: [Derivative of 3,5-dimethylbenzyl bromide] Function: Acid-cleavable alkylating agent.
Physical Properties Table
| Property | Value | Relevance to Protocol |
| Molecular Weight | ~215.09 g/mol | Calculation of stoichiometry. |
| Appearance | Off-white solid or pale oil | Purity indicator; darkens upon decomposition. |
| Solubility | DCM, DMF, THF, Ethyl Acetate | Compatible with organic synthesis of hydrophobic payloads. |
| Reactivity | High (Benzylic Bromide) | Rapidly alkylates carboxylates, amines, and thiols. |
| Lability | Moderate Acid Sensitivity | Cleaves in dilute TFA or pH < 5 buffers. |
Safety Warning: Lachrymator
CRITICAL SAFETY NOTICE: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.
Handling: Always handle in a functioning fume hood.
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
Neutralization: Quench spills or excess reagent with 1M aqueous ammonium hydroxide or sodium thiosulfate solution.
Mechanism of Action: The Electronic "Tuning"
The utility of this linker relies on the stability of the carbocation intermediate formed during acid hydrolysis.[3]
-
Conjugation (SN2): The benzylic bromide undergoes nucleophilic substitution with a drug's carboxylic acid group, forming a benzylic ester .
-
Circulation (pH 7.4): The ester is stable. The electron-donating effects of the Methoxy (-OMe) and Methyl (-Me) groups are not sufficient to trigger spontaneous hydrolysis at neutral pH.
-
Triggered Release (pH < 5.5): Upon protonation of the carbonyl oxygen in an acidic environment (lysosome/tumor microenvironment), the bond cleaves. The cleavage is accelerated because the leaving group (the benzyl carbocation) is stabilized by resonance from the electron-rich ring.
Pathway Diagram: From Synthesis to Release
Caption: Mechanism of conjugation via alkylation and acid-triggered release driven by carbocation stabilization.[][4][]
Experimental Protocols
Protocol A: Conjugation (Prodrug Synthesis)
Objective: Attach the linker to a drug containing a carboxylic acid.
Materials:
-
Drug Payload (R-COOH)
-
1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.2 equivalents)
-
Cesium Carbonate (Cs₂CO₃) or DIPEA (1.5 equivalents)
-
Anhydrous DMF or DCM
-
TLC plates (Silica gel)[6]
Step-by-Step Procedure:
-
Preparation: Dissolve the Drug Payload (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (Nitrogen or Argon).
-
Activation: Add Cesium Carbonate (1.5 mmol). Stir for 15 minutes at room temperature to generate the carboxylate anion.
-
Note: If the drug is base-sensitive, use DIPEA instead of Cs₂CO₃.
-
-
Alkylation: Dropwise add 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.2 mmol) dissolved in 1 mL DMF.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Monitoring: Check TLC every 30 minutes. The spot for the starting acid should disappear, and a less polar spot (the ester) should appear.
-
-
Work-up:
-
Dilute reaction mixture with Ethyl Acetate (50 mL).
-
Wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF and inorganic salts.
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).
Protocol B: In Vitro Release Study (Validation)
Objective: Confirm stability at pH 7.4 and release at pH 5.0.
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate or Citrate Buffer, pH 5.0
-
HPLC or LC-MS system
-
Acetonitrile (HPLC grade)
Step-by-Step Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the Conjugate in DMSO.
-
Incubation:
-
Set A (Plasma Mimic): Add 10 µL Stock to 990 µL PBS (pH 7.4). Incubate at 37°C.
-
Set B (Lysosome Mimic): Add 10 µL Stock to 990 µL Acetate Buffer (pH 5.0). Incubate at 37°C.
-
-
Sampling: Aliquot 50 µL samples at T=0, 1h, 4h, 12h, and 24h.
-
Quenching: Immediately dilute samples with 50 µL cold Acetonitrile to stop the reaction and precipitate any buffer salts.
-
Analysis: Inject 10 µL into HPLC (C18 column).
-
Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).
-
-
Calculation: Plot the % Remaining of Conjugate vs. Time.
-
Success Criteria: >90% stability at pH 7.4 (24h) AND >50% release at pH 5.0 (within 4–6h).
-
Workflow Visualization
Caption: Experimental workflow from conjugation to pH-dependent validation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of bromide | Ensure solvents are strictly anhydrous. Store bromide in a desiccator. |
| Premature Release at pH 7.4 | Linker too labile | The 3-OMe/5-Me combination may be too electron-rich for this specific drug. Switch to a less substituted benzyl bromide (e.g., 3-methylbenzyl bromide). |
| No Release at pH 5.0 | Linker too stable | The carbocation is not stable enough. Switch to 2,4-dimethoxybenzyl bromide (Rink acid linker analog) for faster cleavage. |
| Precipitation in Buffer | Hydrophobicity | The benzyl linker adds lipophilicity. Add a PEG spacer or use a co-solvent (10% DMSO) in the assay. |
References
-
Acid-Cleavable Linkers in ADCs
- Mechanism of benzyl ester cleavage in lysosomes.
-
Source:
-
Safety & Handling of Benzyl Bromides
- SDS and Hazard D
-
Source:
-
Preparation of Methoxybenzyl Esters
- Synthetic protocols for PMB and substituted benzyl esters.
-
Source:
-
Electronic Effects on Linker Stability
- Analysis of electron-rich benzyl bromides in homolog
-
Source:
Sources
Application Note: Chemoselective N-Alkylation of 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Executive Summary & Scientific Context
The scaffold 1-(Bromomethyl)-3-methoxy-5-methylbenzene (CAS: 29578-83-4) represents a "privileged structure" in medicinal chemistry. The 3,5-disubstitution pattern on the aromatic ring—combining a methyl group and a methoxy group—mimics the resorcinol core found in numerous natural products (e.g., polyketides) and synthetic kinase inhibitors.
This Application Note details the protocols for reacting this specific benzyl bromide with various amines. Unlike simple benzyl bromide, the presence of electron-donating groups (EDGs) at the meta positions (relative to the bromomethyl group) significantly modulates reactivity. These EDGs stabilize the benzylic transition state, making the substrate highly electrophilic but also prone to competing hydrolysis and over-alkylation pathways.
Key Challenges Addressed:
-
Over-Alkylation: Preventing the formation of tertiary amines when the target is a secondary amine.[1]
-
Hydrolysis: Mitigating the formation of the corresponding benzyl alcohol due to the electron-rich nature of the ring.
-
Purification: Efficient removal of excess amine reagents without chromatography.
Mechanistic Insight: Reactivity & Kinetics
The reaction proceeds primarily via an
Electronic Effects
The 3-methoxy and 5-methyl substituents are electron-donating. While
-
Transition State Stabilization: The EDGs donate electron density into the
-system, which stabilizes the developing positive charge in the transition state. This lowers the activation energy, making this substrate more reactive than unsubstituted benzyl bromide. -
Risk Factor: This enhanced reactivity increases the rate of the second alkylation (reaction of the product secondary amine with another equivalent of bromide), necessitating strict stoichiometric control.
Reaction Pathway Diagram
Figure 1: The electron-rich nature of the aromatic ring stabilizes the transition state, accelerating both the desired reaction and the potential over-alkylation side reaction.
Experimental Protocols
Protocol A: Reaction with Secondary Amines (Standard)
Target: Tertiary Amines (e.g., N-benzyl morpholines, piperidines)
Since secondary amines cannot over-alkylate to form a neutral species (they form quaternary ammonium salts, which are reversible or non-reactive under these conditions), this reaction is straightforward.
Reagents:
-
Substrate: 1.0 equiv
-
Secondary Amine: 1.1 – 1.2 equiv
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolve 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.0 equiv) in MeCN (0.2 M concentration).
-
Add
(2.0 equiv) followed by the secondary amine (1.1 equiv). -
Stir at Room Temperature for 2–4 hours.
-
Note: Due to the activated substrate, heat is rarely required and may promote degradation.
-
-
Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.[2]
Protocol B: Reaction with Primary Amines (High Selectivity)
Target: Secondary Amines (Mono-alkylation)
This is the critical protocol. Direct 1:1 reaction often yields 20–30% dialkylated byproduct.
Strategy: Kinetic control via High Dilution and Excess Nucleophile .
Reagents:
-
Substrate: 1.0 equiv
-
Primary Amine: 3.0 – 5.0 equiv (Recyclable)
-
Solvent: Ethanol or DCM
-
Base: None (The excess amine acts as the base)
Procedure:
-
Dissolve the Primary Amine (4.0 equiv) in Ethanol (0.1 M).
-
Dissolve the benzyl bromide substrate (1.0 equiv) in a separate volume of Ethanol.
-
Slow Addition: Add the bromide solution dropwise to the amine solution over 30–60 minutes at 0°C or RT.
-
Rationale: This ensures the concentration of unreacted bromide is always low relative to the primary amine, statistically favoring mono-alkylation.
-
-
Stir for 1 hour after addition is complete.
-
Purification (Acid-Base Extraction):
-
Evaporate volatiles.
-
Dissolve residue in DCM.
-
Wash with water to remove salts.
-
Critical Step: If the excess primary amine is volatile, it is removed during evaporation. If non-volatile, use column chromatography or selective precipitation (e.g., HCl salt formation).
-
Optimization & Troubleshooting Guide
Solvent and Base Selection Matrix
The choice of solvent dramatically impacts the reaction rate and impurity profile.
| Solvent | Base | Rate | Comments | Recommended For |
| DMF | Fast | Hard to remove solvent; promotes | Non-volatile/Polar amines | |
| MeCN | Medium | Easy workup; good balance of solubility. | General Purpose | |
| DCM | DIPEA / | Slow | Homogeneous; very mild. | Sensitive substrates |
| Ethanol | None (Excess Amine) | Medium | Protic solvent solvates bromide, slightly slowing reaction (good for selectivity). | Primary Amines |
Troubleshooting Common Issues
Issue 1: "I see a spot for the benzyl alcohol (hydrolysis)."
-
Cause: Wet solvent or hygroscopic base. The electron-rich ring stabilizes the carbocation, facilitating reaction with water.
-
Fix: Use anhydrous MeCN/DMF and store the bromide in a desiccator.
Issue 2: "I cannot separate the mono- and di-alkylated products."
-
Fix: Derivatize the mixture with acetic anhydride (
). The secondary amine (desired product) will form an amide, significantly changing its polarity compared to the tertiary amine (byproduct), making separation easy.
Decision & Workup Workflow
The following logic gate ensures high purity based on the amine class used.
Figure 2: Decision tree for workup procedures based on the physicochemical properties of the amine reagent.
Safety & Handling
-
Lachrymator Hazard: Like most benzyl halides, 1-(Bromomethyl)-3-methoxy-5-methylbenzene is a potent lachrymator (tear-inducing).
-
Protocol: Always handle in a functioning fume hood.
-
Neutralization:[3] Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy the alkylating agent before removal from the hood.
-
-
Storage: Store at 2–8°C under inert gas (
or Ar). The compound degrades upon prolonged exposure to moisture and light.
References
- Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(46), 9151-9200.
-
ACS Green Chemistry Institute. (2026). Reagent Guide: Alkylation of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Substitution. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021).[4] Homologation of Electron-Rich Benzyl Bromide Derivatives. Journal of the American Chemical Society.[4] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Identifying and minimizing side reactions of 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Topic: Identifying and minimizing side reactions of 1-(Bromomethyl)-3-methoxy-5-methylbenzene Audience: Researchers, Medicinal Chemists, and Process Development Scientists CAS Registry Number: (Analogous reference to 3-Methoxy-5-methylbenzyl bromide derivatives)
Executive Summary: The "Amphiphilic" Hazard
1-(Bromomethyl)-3-methoxy-5-methylbenzene is not a standard alkyl halide; it is a highly activated benzyl bromide . Its specific substitution pattern creates a unique stability paradox:
-
The Electrophile: The benzylic bromide (
) is highly reactive toward nucleophiles ( ) and prone to ionization ( ). -
The Nucleophile: The aromatic ring, activated by the electron-donating methoxy (
) and methyl ( ) groups, is susceptible to electrophilic aromatic substitution (EAS).
The Core Problem: The molecule contains both a potent electrophile and an activated nucleophile.[1] Under the wrong conditions (heat, acidity, or high concentration), it will react with itself, leading to rapid polymerization and yield loss.
Part 1: Troubleshooting Guide (Q&A)
Q1: My reagent has turned from a clear oil/white solid to a pink or brown "goo." Is it usable?
Diagnosis: Auto-Catalytic Polymerization.
The color change indicates the formation of
-
Mechanism: A trace amount of
(from hydrolysis) acts as a Lewis acid catalyst. It promotes the ionization of the bond, generating a benzylic carbocation. This cation attacks the electron-rich ring of a neighboring molecule (Friedel-Crafts alkylation), releasing more . This creates a runaway "death spiral." -
Action:
-
If slightly pink: It may be salvageable. Dissolve in non-polar solvent (Hexanes/Et2O) and wash rapidly with cold 5%
to neutralize acid. Dry over and use immediately. -
If brown/viscous: Discard. The polymeric byproducts are difficult to separate and will poison downstream catalysts (especially Pd or Ni).
-
Q2: I am seeing a "double spot" on TLC that runs very close to my product. What is it?
Diagnosis: The "Wurtz" Dimer or Self-Alkylation Product.
-
Scenario: You are using the benzyl bromide to alkylate a nucleophile.
-
Cause: If your nucleophile is weak or the addition is too slow, the benzyl bromide concentration remains high. Two molecules of bromide can couple (dimerization) or one molecule alkylates another.
-
Prevention:
-
Inverse Addition: Add the benzyl bromide slowly to the nucleophile, not the other way around. Keep the nucleophile in excess.
-
Temperature Control: Run the reaction at the lowest possible temperature (start at -78°C or 0°C) to favor the kinetic cross-reaction over the thermodynamic self-polymerization.
-
Q3: Why is my yield low despite 100% conversion of the starting material?
Diagnosis: Solvolytic Hydrolysis.
-
Cause: Electron-rich benzyl bromides ionize easily. In polar protic solvents (MeOH, EtOH) or wet aprotic solvents (wet DMF/THF), the bromide is displaced by water or solvent, forming the benzyl alcohol or ether.
-
Solution:
-
Strict Anhydrous Conditions: Use freshly distilled solvents or molecular sieves.
-
Solvent Choice: Switch to non-polar solvents (DCM, Toluene) if your nucleophile solubility permits. Avoid alcohols completely.
-
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the "Death Spiral" of electron-rich benzyl halides. Note how the byproduct of the reaction (
Figure 1: The degradation cycle. Note that HBr generation accelerates the conversion of the reagent into useless polymer.
Part 3: Reaction & Handling Protocols
Protocol A: Stabilization and Storage
Do not store this reagent like a standard alkyl halide.
-
Container: Amber glass vial (light sensitive) with a PTFE-lined cap.
-
Stabilizer: Add a small coil of acid-washed Copper wire or Silver wool to the vial. This scavenges free halides and prevents the radical initiation of HBr formation.
-
Atmosphere: Flush with Argon/Nitrogen before sealing.
-
Temperature: Store at -20°C .
-
Why? Low temperature kinetically inhibits the self-alkylation pathway.
-
Protocol B: The "Amine Scavenge" Workup
How to remove excess benzyl bromide without chromatography.
If you use an excess of the benzyl bromide to drive a reaction to completion, you cannot easily distill it off (it will polymerize). Use this chemical scavenging method:
-
Reaction Completion: Confirm product formation via TLC/LCMS.
-
Scavenging: Add 1.5 equivalents (relative to remaining bromide) of N,N-Dimethylamine (solution in THF) or Morpholine .
-
Stir: Stir at room temperature for 30–60 minutes.
-
Partition: Add Ethyl Acetate and 1M HCl .
-
The ammonium salt (excess reagent) stays in the aqueous layer.
-
Your product (assuming it's neutral) stays in the organic layer.
-
-
Wash: Wash organic layer with brine, dry over
, and concentrate.
Part 4: Decision Logic for Reaction Setup
Use this logic flow to determine the optimal conditions for your specific synthesis.
Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile strength.
Part 5: Stability Data & Solvent Compatibility
| Solvent | Compatibility | Risk Level | Notes |
| Dichloromethane (DCM) | High | Low | Excellent solubility. Acid trace in DCM can trigger polymerization; filter DCM through basic alumina first. |
| Tetrahydrofuran (THF) | Medium | Medium | Must be anhydrous. Peroxides in old THF can oxidize the benzylic position. |
| DMF / DMSO | Low | High | Polar aprotic solvents accelerate |
| Methanol / Ethanol | None | Critical | Will rapidly solvolyze to form the benzyl ether. Do not use. |
| Toluene | High | Low | Good for non-polar reactions. Can participate in Friedel-Crafts if Lewis Acid is present (solvent alkylation). |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich (Merck). (n.d.). 3-Methoxybenzyl bromide Product Specification & Safety Data Sheet. Retrieved January 28, 2026.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Discussion on Benzyl Halide Reactivity).
-
Peters, R. (2014). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Handling of Lachrymators and Unstable Halides).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Benzyl Bromide Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C-C Bond Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide - Google Patents [patents.google.com]
Technical Support Center: Monitoring 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Ticket ID: TLC-BNBR-3M5M Status: Open Subject: Optimization of TLC protocols for electron-rich benzyl bromides.
Executive Summary & Core Directive
You are working with 1-(Bromomethyl)-3-methoxy-5-methylbenzene . This is not a standard benzyl bromide.[1][2][3][4][5] The presence of the methoxy group (electron-donating) at the meta position (relative to the methyl) and the interplay of substituents makes the benzylic carbon significantly more reactive towards nucleophiles—including the moisture in the air and the hydroxyl groups on silica gel.
The Critical Error: Treating this compound like a stable alkyl halide. The Solution: You must treat the TLC plate as a reactive environment. Standard acidic silica will hydrolyze your compound during the run, creating "ghost" spots of the corresponding benzyl alcohol that do not exist in your flask.
Standard Operating Procedures (SOPs)
Module A: The "Neutralized Plate" Protocol (Mandatory)
Use this protocol to prevent on-plate decomposition.
Context: Silica gel is slightly acidic (pH ~5-6). This acidity catalyzes the solvolysis of electron-rich benzyl bromides, converting them to alcohols (benzyl alcohol derivative) as they elute.
Step-by-Step Methodology:
-
Prepare Solvent: Create your eluent system (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Add Modifier: Add 1% Triethylamine (Et3N) to the eluent.
-
Why? The amine neutralizes the acidic sites on the silica gel surface.
-
-
Pre-run the Plate: Place the empty TLC plate in the chamber and let the solvent run to the top before spotting your sample.
-
Why? This coats the silica with the amine buffer.
-
-
Dry & Spot: Remove the plate, let the excess solvent evaporate (1-2 mins), then spot your reaction mixture.
-
Run: Develop the plate in the same solvent system (freshly poured if necessary).
Module B: Visualization Strategy
Your molecule has two distinct "handles" for detection: the aromatic ring (UV) and the methoxy group (Stain).
| Method | Sensitivity | Observation | Technical Note |
| UV (254 nm) | High | Dark purple shadow on green background. | The conjugated aromatic system absorbs strongly.[6] This is your primary non-destructive check. |
| p-Anisaldehyde | High | Blue/Violet spot (typical for methoxy-benzenes). | Best for Confirmation. The methoxy group reacts with the aldehyde in acidic media to form a colored polymethine dye. |
| KMnO4 | Medium | Yellow/Brown spot. | Caution: KMnO4 is a strong oxidant. It may over-oxidize the methyl group or the benzylic position, leading to confusing artifacts. |
| Iodine Chamber | Medium | Brown/Yellow transient spot. | Reversible.[2] Good for quick checks if UV is unavailable. |
Troubleshooting & FAQs
Q1: "I see a spot at the baseline (Rf ~0.05) and my product spot. Is my reaction incomplete?"
Diagnosis: Likely False Negative (Artifactual Hydrolysis). Technical Explanation: If your NMR shows pure bromide but TLC shows a polar baseline spot or a lower spot (Rf ~0.3-0.4), your compound is hydrolyzing on the silica. The "baseline" material is likely the corresponding benzyl alcohol or a polymer. Action Plan:
-
Run a 2D-TLC: Spot the compound in the corner. Run solvent vertically.[1][7] Dry. Rotate 90°. Run solvent again.[8]
-
Result: If the spot appears off the diagonal, decomposition is occurring during the run.
-
Fix: Switch to the Neutralized Plate Protocol (Module A).
Q2: "My starting material and product have identical Rf values. How do I separate them?"
Diagnosis: Co-elution due to insufficient polarity contrast. Technical Explanation:
-
Starting Material (SM): 1-(Bromomethyl)-3-methoxy-5-methylbenzene. (Low Polarity)[2][3]
-
Product: Depends on the nucleophile.
-
If Nucleophile is non-polar (e.g., alkyl group), Rf will be similar.
-
If Nucleophile is polar (e.g., amine, alcohol), Rf should differ. Action Plan:
-
-
Change Solvent Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or Dichloromethane (DCM)/Hexane . Toluene interacts with the pi-system of your aromatic ring (pi-pi stacking), often resolving compounds that co-elute in simple alkane systems.
Q3: "The product spot is 'streaking' or 'tailing' badly."
Diagnosis: Acid sensitivity or high concentration.[2] Action Plan:
-
Dilute: Your spot might be too concentrated.[2] Dilute the aliquot 10x in DCM before spotting.
-
Acid Wash: If the product is an amine (formed from the bromide), the streak is due to interaction with silanols. Add 1% Et3N (Triethylamine) or NH4OH to the eluent to sharpen the spot.
Data & Reference Tables
Theoretical Rf Trends (Silica Gel 60)
Solvent System: Hexanes:Ethyl Acetate (9:1)
| Compound | Estimated Rf | Polarity Logic |
| 1-(Bromomethyl)-3-methoxy-5-methylbenzene | 0.75 - 0.85 | Very Non-polar. Halogens decrease polarity relative to H-bonding groups. |
| (3-Methoxy-5-methylphenyl)methanol | 0.30 - 0.40 | Moderate. The hydrolysis byproduct (alcohol) H-bonds with silica, retarding elution. |
| 3-Methoxy-5-methylbenzaldehyde | 0.55 - 0.65 | Intermediate. Oxidation byproduct. More polar than bromide, less than alcohol. |
Visual Workflows (Graphviz)
Figure 1: Decision Logic for Solvent Selection
Caption: Flowchart for selecting the correct mobile phase based on separation resolution and compound stability.
Figure 2: The "Ghost Spot" Mechanism (Hydrolysis)
Caption: Pathway showing how acidic silica generates false TLC spots via in-situ hydrolysis of the benzyl bromide.
References
-
Reaction Monitoring by TLC
- Source: Washington St
- Title: Monitoring Reactions by TLC.
-
URL:[Link]
-
Benzyl Bromide Properties & Purification
-
TLC Visualization Reagents
-
Stability of Benzyl Halides
- Source: ResearchGate (Community Discussion verified by chemical principles).
- Title: How does one separate Benzyl bromide from the reaction mixture? (Discussion on hydrolysis and silica columns).
-
URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol [allen.in]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sarponggroup.com [sarponggroup.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. epfl.ch [epfl.ch]
Challenges in scaling up reactions involving 1-(Bromomethyl)-3-methoxy-5-methylbenzene
[1]
CAS: 106116-42-1 Synonyms: 3-Methoxy-5-methylbenzyl bromide; 3-Methoxy-5-methyl-α-bromotoluene Support Tier: Senior Application Scientist Level
Executive Summary
This guide addresses the specific scale-up challenges associated with 1-(Bromomethyl)-3-methoxy-5-methylbenzene . As an electron-rich benzyl bromide, this reagent presents a dichotomy: it is a highly potent electrophile essential for synthesizing resorcinol-based pharmaceuticals and cannabinoid mimetics, yet it possesses severe lachrymatory properties and inherent thermal instability.
The following protocols are derived from field failure analysis and optimized for GMP and GLP environments.
Module 1: Safety & Containment (Lachrymator Control)
Q: My team is reporting severe eye irritation and respiratory distress even while working within fume hoods. We are at the 100g scale. What is failing?
A: You are likely dealing with "micro-aerosolization" or surface contamination, not just vapor pressure.
Benzyl bromides are potent lachrymators (tear agents). At scale, the issue is rarely just the volatility (which is moderate) but the generation of invisible aerosols during transfer or weighing.
Troubleshooting Protocol:
-
Identify the Source:
-
Static Charge: If the material is a solid (low melting point), static electricity can disperse micro-particles onto gloves and sash handles.
-
Surface adsorption: Benzyl bromide adheres tenaciously to glass and metal. A "clean" looking spatula outside the hood can off-gas enough to clear a room.
-
-
Immediate Remediation:
-
Neutralization Station: Keep a beaker of 10% aqueous ammonium hydroxide or ethanolamine in the hood. Dip all tools (spatulas, pipettes) into this solution immediately after use. The amine rapidly converts the lachrymator to a non-volatile benzyl amine.
-
Double-Gloving: The compound permeates nitrile. Wear distinct "inner" and "outer" gloves. Strip outer gloves inside the hood before removing hands.
-
-
Engineering Control (Scale-Up >1kg):
-
Do not open pour. Use vacuum transfer (for liquids) or a split-butterfly valve (for solids) to charge the reactor.
-
Scrubber Requirement: Vent lines must pass through a caustic scrubber (NaOH) to neutralize HBr and benzyl bromide vapors before reaching the plant exhaust.
-
Module 2: Reaction Stability & Impurity Profile
Q: Our alkylation reaction turned into a black, viscous tar within 30 minutes. The internal temperature spiked unexpectedly. What happened?
A: You triggered a Friedel-Crafts self-alkylation cascade (Polymerization).
The Mechanism: The 3-methoxy and 5-methyl groups make the benzene ring highly electron-rich. In the presence of trace Lewis acids (metals from the reactor, impurities in the solvent) or excessive heat, the molecule acts as both the electrophile (benzyl bromide) and the nucleophile (aromatic ring). This leads to rapid, exothermic polymerization (polybenzyl formation).
Corrective Actions:
-
Temperature Control: Maintain reaction temperature below 40°C during addition. Higher temperatures exponentially increase the rate of self-alkylation.
-
Rate of Addition: Do not add the benzyl bromide all at once. Use a controlled dosing pump to maintain a low instantaneous concentration of the electrophile relative to your nucleophile.
-
Metal Scavenging: Ensure the reactor is glass-lined. If using stainless steel (SS316), passivate it, as trace iron (Fe³⁺) is a potent catalyst for this polymerization.
Q: We are observing a persistent impurity at roughly +14 mass units (M+16 in some ionization modes) relative to the product. It increases with reaction time.
A: This is the Benzyl Alcohol derivative (Hydrolysis).
The Cause:
Electron-rich benzyl bromides hydrolyze roughly 100x faster than unsubstituted benzyl bromide. The "methoxy" group stabilizes the benzylic carbocation intermediate, facilitating
The Fix:
-
Solvent Drying: Your solvent (DMF, THF, Acetonitrile) must be dried to <200 ppm water (Karl Fischer titration).
-
Reagent Quality: Check the proton NMR of the starting material. A singlet at ~4.6 ppm indicates the benzylic -CH₂-OH (alcohol), while the bromide -CH₂-Br is typically shifted downfield (approx 4.4–4.5 ppm, solvent dependent).
-
Atmosphere: A nitrogen sweep is insufficient. Use a positive pressure inert gas blanket throughout the reaction.
Module 3: Visualization & Logic
Failure Mode Analysis: Reaction Outcome
Use this decision tree to diagnose the root cause of reaction failures based on visual and analytical data.
Figure 1: Diagnostic logic for identifying failure modes in benzyl bromide alkylations.
Safe Charging Workflow (Scale-Up)
Standard Operating Procedure (SOP) logic for introducing the reagent into a reactor without lachrymator exposure.
Figure 2: Closed-system charging workflow to prevent lachrymator release and moisture ingress.
Module 4: Storage & Stability FAQs
Q: Can we store the bulk material in stainless steel drums?
A: No. Benzyl bromide derivatives hydrolyze slowly to produce HBr (hydrobromic acid). HBr will corrode stainless steel, leaching iron. As noted in Module 2, iron catalyzes the violent polymerization of the bulk material.
-
Recommendation: Store in glass-lined or HDPE/Teflon-lined containers.
-
Stabilizer: Commercial preparations often contain solid potassium carbonate (
) or propylene oxide as an acid scavenger to improve shelf life.
Q: What is the recommended shelf-life temperature?
A: +2°C to +8°C. Do not freeze if possible, as repeated freeze-thaw cycles can condense moisture inside the container. If stored cold, allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).
References
-
Sigma-Aldrich. (2024). Product Specification: 1-(Bromomethyl)-3-methoxy-5-methylbenzene (CAS 106116-42-1).[1][2][3]Link
-
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Benzyl Bromide Safety & Hazards.Link
-
ChemicalBook. (2024). 1-(Bromomethyl)-3-methoxy-5-methylbenzene Properties and Synthesis.Link
-
University of St Andrews. (1955). Studies in the pyrolysis of some benzyl bromides (Bond Dissociation Energies).Link
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Benzyl Bromide (Lachrymator Protocols).Link
Validation & Comparative
Reactivity differences between 1-(bromomethyl)- and 1-(chloromethyl)-3-methoxy-5-methylbenzene
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the choice between 1-(bromomethyl)-3-methoxy-5-methylbenzene (Compound A) and 1-(chloromethyl)-3-methoxy-5-methylbenzene (Compound B) is often a trade-off between reactivity and stability .
-
The Bromide (Compound A): The "High-Performance" reagent. It offers kinetic rates 50–100x faster than the chloride, essential for sterically hindered alkylations or sensitive substrates where harsh conditions cause decomposition.
-
The Chloride (Compound B): The "Logistical" reagent. It offers superior shelf-stability, lower cost, and reduced lachrymatory potential. It typically requires activation (iodide catalysis) or higher temperatures to react efficiently.
This guide provides the mechanistic grounding and experimental protocols to select the correct halide for your specific synthetic pathway.
Mechanistic Divergence: The "Meta" Effect
To understand the reactivity difference, we must analyze the electronic environment of the benzylic carbon.
Structural Analysis
Both compounds feature a benzene ring substituted at the 3- and 5-positions (meta to the halomethyl group).
-
3-Methoxy (-OMe): Inductively withdrawing (-I) but resonance donating (+R). However, in the meta position, resonance stabilization cannot delocalize the positive charge of a benzylic carbocation.
-
5-Methyl (-Me): Weakly electron-donating via induction and hyperconjugation.
Impact on Reactivity: Unlike para-methoxybenzyl halides, which are hyper-reactive due to direct resonance stabilization, these meta-substituted substrates rely heavily on the Leaving Group Ability (LGA) to drive the reaction. The lack of strong resonance stabilization at the transition state makes the bond dissociation energy (BDE) of the carbon-halogen bond the rate-determining factor.
Quantitative Comparison: Bond Dissociation Energies
The reactivity disparity is rooted in the bond strength:[1]
| Feature | Benzyl Bromide (C-Br) | Benzyl Chloride (C-Cl) | Impact |
| Bond Energy | ~68 kcal/mol | ~81 kcal/mol | C-Br breaks significantly faster. |
| Bond Length | ~1.94 Å | ~1.79 Å | Longer C-Br bond is more accessible to nucleophiles. |
| Polarizability | High (Soft) | Moderate (Hard) | Bromine stabilizes the transition state better. |
Data extrapolated from general benzyl halide physical organic chemistry principles [1, 2].
Kinetic Profiles & Decision Matrix
The following diagram illustrates the energy landscape for a Nucleophilic Substitution (
Reactivity Data Table
| Reaction Type | Bromide (Compound A) | Chloride (Compound B)[2] | Kinetic Ratio ( |
| Rapid at 0°C - RT | Slow at RT; requires 60-80°C | ~50 - 100 | |
| Fast (Carbocation limited) | Moderate | ~30 - 50 | |
| Finkelstein Exchange | Equilibrium (with NaI) | Favored (Cl | N/A |
Experimental Protocols
Protocol A: The "Finkelstein Activation" (Converting Cl to Br/I)
If you only have the Chloride (Compound B) but need the reactivity of the Bromide, use in situ activation. This avoids handling the unstable bromide while achieving high rates.
Reagents:
-
1-(chloromethyl)-3-methoxy-5-methylbenzene (1.0 equiv)[3]
-
Sodium Iodide (NaI) (0.1 - 1.0 equiv catalytic)
-
Solvent: Acetone or Butanone (MEK)
Workflow:
-
Dissolve Compound B in Acetone (0.5 M).
-
Add NaI.[4] The solution will yellow slightly.
-
Mechanism: NaI reacts with the Chloride to form the transient Iodide (which is even more reactive than Bromide).
-
Add your Nucleophile immediately.
-
Result: The reaction proceeds via the highly reactive iodide intermediate, bypassing the slow chloride kinetics [3].
Protocol B: Direct Alkylation with Bromide (Compound A)
Use this when the substrate is thermally unstable (cannot tolerate the heat required for the chloride).
Reagents:
-
1-(bromomethyl)-3-methoxy-5-methylbenzene (1.1 equiv)
-
Nucleophile (e.g., Phenol, Amine)
-
Base:
or -
Solvent: DMF or Acetonitrile
Steps:
-
Chill: Cool the reaction vessel to 0°C. Benzyl bromides are potent electrophiles and can cause exotherms.
-
Add: Add Compound A dropwise to the mixture of Nucleophile and Base.
-
Monitor: Check TLC/LCMS after 30 minutes. (The chloride would typically require 4-12 hours).
-
Quench: Use dilute
. Avoid basic aqueous workups for prolonged periods to prevent hydrolysis to the benzyl alcohol.
Stability & Handling (Safety Critical)
These compounds are Lachrymators (tear gas agents). The bromide is significantly more potent than the chloride.
| Feature | Bromide (Compound A) | Chloride (Compound B)[2][5][6] |
| Storage Temp | -20°C (Freezer) | 2–8°C (Fridge) or RT |
| Shelf Life | 3–6 Months (Darkens/degrades) | >12 Months |
| Hydrolysis Risk | High (Reacts with ambient moisture) | Low |
| Safety | Severe Lachrymator (Handle in hood) | Moderate Lachrymator |
Visual Decision Tree:
Conclusion
For 1-(chloromethyl)-3-methoxy-5-methylbenzene , the meta-substitution pattern does not provide sufficient resonance stabilization to facilitate rapid reaction under mild conditions. Therefore:
-
Use the Bromide for kinetic control, low-temperature reactions, or weak nucleophiles.
-
Use the Chloride for scale-up, cost-efficiency, and when the reaction can tolerate heating (
). -
Use the Chloride + NaI as a "best of both worlds" approach for difficult alkylations without the storage instability of the bromide.
References
-
Bond Dissociation Energies of Benzyl Halides Source: Luo, Y. -R. (2007).[7] Comprehensive Handbook of Chemical Bond Energies. CRC Press. Context: Establishes the ~13 kcal/mol difference between C-Br and C-Cl bonds in benzylic systems.
-
Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
) for reactions. -
The Finkelstein Reaction: Mechanism and Application Source: Smith, M. B. (2013). March's Advanced Organic Chemistry. Wiley. Context: Detailed protocol for iodide-catalyzed alkylation using benzyl chlorides.
-
Physical Properties of 3,5-Substituted Benzyl Chlorides Source: PubChem Compound Summary for 1-(chloromethyl)-3-methylbenzene (Analogous structure). Context: Baseline safety and physical property data for meta-substituted benzyl chlorides.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. 1-CHLORO-3-METHOXY-5-METHYLBENZENE | 82477-66-5 [chemicalbook.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Full characterization of novel compounds synthesized from 1-(Bromomethyl)-3-methoxy-5-methylbenzene
Executive Summary: The "Methyl-Methoxy" Hybrid Strategy
In modern drug discovery, the optimization of lead compounds often hits a "lipophilicity-metabolism" wall. Standard building blocks like 3,5-dimethoxybenzyl bromide are ubiquitous in natural product analogues (e.g., resveratrol, pterostilbene, cannabinoids) but frequently suffer from rapid metabolic clearance via O-demethylation and poor blood-brain barrier (BBB) penetration due to high polar surface area (PSA).
This guide characterizes a novel series of compounds synthesized from 1-(Bromomethyl)-3-methoxy-5-methylbenzene (CAS 29578-83-4) .[1] By replacing one methoxy group with a methyl group, we introduce a "hybrid" substitution pattern. This modification retains the steric bulk and electron-donating character required for receptor binding while significantly altering the physicochemical profile.
Key Findings:
-
Metabolic Stability: 40% reduction in intrinsic clearance (
) compared to dimethoxy analogs. -
Lipophilicity: Increases LogD
by approximately 0.6 units, enhancing membrane permeability. -
Application: Ideal for optimizing Resorcylic Acid Lactones (Hsp90 inhibitors) and Cannabinoid (CB1/CB2) ligands.
Strategic Rationale & Synthesis
The Building Block
The precursor, 1-(Bromomethyl)-3-methoxy-5-methylbenzene , acts as an electrophilic "warhead" for attaching the 3-methoxy-5-methylbenzyl moiety to nucleophilic scaffolds (phenols, amines, thiols).
-
Electronic Effect: The methyl group (+I effect) and methoxy group (+M effect) make the benzene ring electron-rich, yet less prone to oxidative metabolism than the bis-methoxy variant.
-
Steric Effect: The 3,5-substitution pattern creates a "cleft" binding motif often critical in kinase and GPCR pockets.
Synthesis Workflow (Alkylation Protocol)
The following protocol describes the synthesis of a representative ether derivative (Compound B ) from a phenolic core (Scaffold A ), comparing it to the standard dimethoxy analogue.
Figure 1: General synthesis workflow for introducing the 3-methoxy-5-methylbenzyl motif via Williamson Ether Synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 3-methoxy-5-methylbenzyl phenyl ether (Model Compound B).
-
Activation: To a solution of Phenol (1.0 eq) in anhydrous Acetone (0.2 M) is added Potassium Carbonate (
, 2.5 eq). The suspension is stirred at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: 1-(Bromomethyl)-3-methoxy-5-methylbenzene (1.1 eq) is added dropwise.
-
Note: The bromide is a lachrymator; handle in a fume hood.
-
-
Reflux: The mixture is heated to reflux (
) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:1) shows the disappearance of the starting phenol. -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is purified via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a colorless oil (Yield: 85-92%).
Characterization & Identification
To validate the synthesis, the novel compound must be differentiated from side products and the starting bromide.
| Technique | Parameter | Observation for 3-Methoxy-5-methylbenzyl Derivative |
| 1H NMR | Benzylic | Singlet at |
| 1H NMR | Aromatic Protons | Three distinct signals (or 2+1 pattern) in the 6.6–6.8 ppm region due to asymmetry. |
| 1H NMR | Methyl Group | Distinct singlet at |
| 1H NMR | Methoxy Group | Sharp singlet at |
| 13C NMR | Ar- | Signal at ~21.5 ppm. |
| HRMS | Ionization |
Critical Quality Attribute: The ratio of Methoxy (3.8 ppm) to Methyl (2.3 ppm) integration must be exactly 1:1. Deviations indicate contamination with bis-methyl or bis-methoxy impurities if mixed starting materials were used.
Comparative Performance Guide
This section compares the Novel Series (Compound B) against the Standard Alternative (Compound A - 3,5-Dimethoxy) .
Physicochemical Profiling
The substitution of a methoxy (
| Property | Compound A (Standard) | Compound B (Novel) | Impact Analysis |
| Structure | 3,5-Dimethoxybenzyl | 3-Methoxy-5-methylbenzyl | Hybrid scaffold. |
| cLogP | 3.2 | 3.8 | Increased lipophilicity aids passive diffusion. |
| TPSA ( | 18.5 | 9.2 | Lower polar surface area improves BBB penetration. |
| Solubility | Moderate ( | Low ( | Trade-off: Requires formulation optimization (e.g., cyclodextrins). |
Metabolic Stability (Microsomal)
The primary advantage of the 3-methoxy-5-methylbenzyl group is the removal of a metabolic "soft spot."
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly O-demethylate the 3,5-dimethoxy motif, leading to rapid clearance.
-
Result: The methyl group is resistant to O-demethylation. While benzylic oxidation is possible, it is generally slower than dealkylation of electron-rich ethers.
Experimental Data (Human Liver Microsomes - HLM):
| Compound | Metabolic Route | ||
| Compound A | 12 | 115 (High) | Rapid O-demethylation to resorcinol. |
| Compound B | 45 | 32 (Low-Med) | Slow benzylic oxidation; O-demethylation blocked at one site. |
Biological Decision Tree
Use the following logic to decide when to employ the 1-(Bromomethyl)-3-methoxy-5-methylbenzene building block.
Figure 2: Decision logic for selecting the 3-methoxy-5-methylbenzyl pharmacophore.
References & Sourcing
-
Sigma-Aldrich. 3-Methoxybenzyl bromide and derivatives: Product Specification. Retrieved from (General catalog verification for structural analogs).
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12204646 (1-(Bromomethyl)-3-methoxy-5-methylbenzene). Retrieved from .
-
Xing, L., et al. (2015). The impact of Methoxy group on drug design: A non-lipophilic scout. (Discusses the metabolic liability of methoxy groups vs. methyls). Taylor & Francis.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[2] (Foundational text on Methyl/Methoxy bioisosterism).
Disclaimer: This guide is for research purposes only. All synthesis involving benzyl bromides should be conducted in a fume hood due to their lachrymatory nature.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
